(S)-1-Methylpiperidine-3-carboxylic acid
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
(3S)-1-methylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIXGVABNMIOLK-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H](C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Therapeutic Potential of (S)-1-Methylpiperidine-3-carboxylic Acid in Drug Discovery
The following technical guide details the therapeutic utility, synthetic pathways, and pharmacological profile of (S)-1-Methylpiperidine-3-carboxylic acid (also known as (S)-N-Methylnipecotic acid).
Executive Summary
(S)-1-Methylpiperidine-3-carboxylic acid is a pivotal chiral scaffold in neuropharmacology. Structurally defined as the N-methylated, saturated analog of the muscarinic alkaloid arecaidine and the chiral congener of the GABA uptake inhibitor nipecotic acid , this molecule occupies a unique chemical space.
Unlike its (R)-enantiomer—which serves as the pharmacophore for the antiepileptic drug Tiagabine —the (S)-enantiomer offers distinct utility as a precursor for muscarinic acetylcholine receptor (mAChR) agonists and as a tool for probing stereoselective interactions within the GABAergic system. This guide delineates its synthesis from the chiral pool, its physicochemical properties, and its application in designing next-generation CNS therapeutics.
Chemical & Physicochemical Profile
The molecule exists primarily as a zwitterion at physiological pH, a property that dictates its transport across the blood-brain barrier (BBB) and necessitates esterification or bioisosteric replacement (e.g., oxadiazoles) for in vivo efficacy.
| Property | Value / Description |
| IUPAC Name | (3S)-1-Methylpiperidine-3-carboxylic acid |
| Common Names | (S)-N-Methylnipecotic acid; Dihydroarecaidine |
| CAS Number | 4138-26-5 (Generic/Racemic: 5166-67-6) |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| Chirality | (S)-Enantiomer (derived from L-Glutamic acid) |
| pKa (Acid) | ~3.8 (Carboxylic acid) |
| pKa (Base) | ~9.6 (Piperidine nitrogen) |
| LogP | -2.1 (Highly hydrophilic; requires prodrug strategy) |
| Solubility | High in H₂O, MeOH; Low in non-polar solvents |
Pharmacological Mechanisms & Therapeutic Targets[3]
The GABAergic System (GAT-1 Transporter)
While (R)-nipecotic acid is the most potent inhibitor of the GABA Transporter 1 (GAT-1), the (S)-N-methyl derivative exhibits a distinct pharmacological profile.
-
Mechanism: It acts as a competitive substrate/inhibitor for GAT-1.
-
Stereoselectivity: The (S)-enantiomer generally shows lower affinity for GAT-1 compared to the (R)-enantiomer. However, this reduced affinity is advantageous when designing partial inhibitors or allosteric modulators where complete blockade of GABA uptake (and subsequent receptor desensitization) is undesirable.
-
Therapeutic Relevance: Used as a negative control in binding assays or as a scaffold to synthesize "mixed-action" drugs that target both GABA and cholinergic systems.
The Cholinergic System (Muscarinic Agonists)
The (S)-1-methylpiperidine-3-carboxylic acid core is the saturated bioisostere of Arecaidine .
-
Agonist Precursor: The free acid is pharmacologically weak due to zwitterionic character. However, its esters (e.g., (S)-ethyl 1-methylpiperidine-3-carboxylate) and bioisosteres (e.g., 1,2,4-oxadiazole derivatives) are potent M1/M4 muscarinic agonists .
-
Cognitive Enhancement: Derivatives of this scaffold are investigated for Alzheimer’s disease (AD) to restore cholinergic tone without the rapid hydrolysis seen with acetylcholine.
-
Selectivity: The (S)-configuration often dictates selectivity for M1 (cortical) vs. M2/M3 (cardiac/glandular) receptors, a critical parameter for reducing side effects like bradycardia and salivation.
Visualizing the Mechanism of Action[4]
The following diagram illustrates the divergent pathways for the (R) and (S) enantiomers in CNS drug discovery.
Figure 1: Divergent therapeutic pathways for Nipecotic acid enantiomers. The (S)-enantiomer is the primary scaffold for cholinergic modulation.
Technical Synthesis: The "Chiral Pool" Approach
Isolating the (S)-enantiomer via resolution of racemic nipecotic acid is inefficient (max 50% yield). A superior, self-validating method utilizes L-Glutamic acid (a naturally occurring chiral amino acid) to construct the piperidine ring with the stereocenter pre-installed.
Synthetic Workflow Diagram
Figure 2: Enantiospecific synthesis of (S)-1-Methylpiperidine-3-carboxylic acid from L-Glutamic Acid.
Detailed Experimental Protocol (Route A)
Objective: Synthesize (S)-1-Methylpiperidine-3-carboxylic acid with >98% ee.
Reagents: L-Glutamic acid, Thionyl chloride, Methanol, Di-tert-butyl dicarbonate (Boc₂O), Sodium borohydride (NaBH₄), Methanesulfonyl chloride (MsCl), Benzylamine, Formaldehyde.
Step 1: Preparation of N-Boc-L-Glutamic Acid Dimethyl Ester
-
Suspend L-Glutamic acid (14.7 g, 100 mmol) in dry MeOH (150 mL) at 0°C.
-
Dropwise add SOCl₂ (22 mL, 300 mmol). Reflux for 4 hours.
-
Concentrate in vacuo to yield the diester hydrochloride.
-
Resuspend in DCM, add Et₃N (3 eq), and add Boc₂O (1.1 eq) at 0°C. Stir overnight.
-
Validation: TLC (Hexane:EtOAc 3:1) should show a single spot (Rf ~0.5).
Step 2: Reductive Cyclization to Piperidine Core
-
Dissolve the N-Boc diester in EtOH. Add CaCl₂ (1.5 eq) and NaBH₄ (2.0 eq) at 0°C to selectively reduce the α-ester (kinetic control).
-
Workup with citric acid to yield the alcohol-ester intermediate.
-
Dissolve intermediate in DCM, treat with MsCl (1.2 eq) and Et₃N to form the mesylate.
-
React with Benzylamine (1.5 eq) in refluxing acetonitrile to effect cyclization via SN2 displacement.
-
Validation: ¹H NMR must show piperidine ring protons (multiplets at 1.5-3.0 ppm).
Step 3: Deprotection and N-Methylation
-
Hydrogenate the N-benzyl piperidine using Pd/C (10%) and H₂ (1 atm) in MeOH to remove the benzyl group.
-
Perform Eschweiler-Clarke methylation : Treat the crude amino acid with Formaldehyde (37% aq) and Formic acid at 90°C for 5 hours.
-
Concentrate and recrystallize from EtOH/Acetone.
-
Final QC: Check Optical Rotation ([α]₂₀D) and compare to literature (+22.7° in MeOH).
Validated Assay: GABA Uptake Inhibition
To assess the biological activity of the synthesized scaffold, a functional uptake assay using synaptosomes is required.
Protocol:
-
Preparation: Isolate synaptosomes from rat cerebral cortex using standard homogenization and centrifugation (1000g x 10 min, then 20,000g x 20 min).
-
Incubation: Resuspend synaptosomes in Krebs-Henseleit buffer.
-
Treatment: Add (S)-1-Methylpiperidine-3-carboxylic acid (0.1 nM – 100 µM) to wells. Use Tiagabine (100 nM) as a positive control for inhibition.
-
Uptake: Initiate uptake by adding [³H]-GABA (10 nM final concentration). Incubate at 30°C for 5 minutes.
-
Termination: Rapidly filter through GF/B glass fiber filters and wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
Note: The (S)-enantiomer is expected to have an IC₅₀ in the micromolar range (µM), whereas the (R)-enantiomer is in the nanomolar range (nM).
References
-
Kragler, A., et al. (2005).[1][2] "Novel parent structures for inhibitors of the murine GABA transporters mGAT3 and mGAT4." European Journal of Pharmacology, 519(1-2), 43-47.[1][2] Link
-
Fisher, A., et al. (2002). "M1 muscarinic agonists as potential disease-modifying agents in Alzheimer's disease." Journal of Molecular Neuroscience, 19(1-2), 145-153. Link
-
Bhatt, N. D., & Nimavat, K. (2013).[3] "Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate." International Journal for Pharmaceutical Research Scholars, 2(2). Link
-
Chem-Impex International. "(S)-Boc-3-methyl-piperidine-3-carboxylic acid Product Page." Link
-
NIST Chemistry WebBook. "1-Methylpiperidine-3-carboxylic acid ethyl ester." Link
Sources
Technical Guide: (S)-1-Methylpiperidine-3-carboxylic Acid in GABA Uptake Inhibition
[1]
Executive Summary
(S)-1-Methylpiperidine-3-carboxylic acid represents a pivotal chiral scaffold in neuropharmacology. While the (R)-enantiomer of nipecotic acid derivatives (e.g., Tiagabine) is established as the pharmacophore for GAT-1 inhibition (treating epilepsy), the (S)-enantiomer has emerged as the requisite configuration for targeting GAT-3 and GAT-4 transporters. This guide explores the pharmacological rationale, asymmetric synthesis, and downstream application of this precursor in synthesizing subtype-selective inhibitors like (S)-SNAP-5114.
Part 1: Pharmacological Rationale & Mechanism[1]
The GABA Transporter (GAT) Landscape
GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the mammalian CNS.[1] Its synaptic action is terminated by high-affinity sodium-dependent transporters (GATs).
-
GAT-1: Predominant in presynaptic neurons; target of antiepileptics.
-
GAT-2/3/4: Localized largely in glial cells (astrocytes) and extra-synaptic sites.
Stereochemical Divergence
The nipecotic acid (piperidine-3-carboxylic acid) scaffold exhibits profound stereoselectivity. The absolute configuration of the C3 chiral center dictates transporter subtype affinity.
| Enantiomer Configuration | Primary Target | Representative Drug/Lead | Mechanism |
| (R)-Configuration | GAT-1 | Tiagabine (Gabitril) | Blocks reuptake into presynaptic neurons. |
| (S)-Configuration | GAT-3 / GAT-4 | (S)-SNAP-5114 | Blocks reuptake into glial cells; modulates tonic inhibition. |
Role of the N-Methyl Group
Historically, N-methylnipecotic acid was identified as a non-competitive inhibitor of GABA uptake, though significantly less potent than nipecotic acid itself. In modern medicinal chemistry, the N-methyl group often serves one of two roles:
-
Intermediate Protection: A transient group during chiral resolution or purification.
-
SAR Probe: Used to assess the steric bulk tolerance of the orthosteric binding site before replacing it with the large lipophilic "anchor" domains (e.g., diarylbutenyl chains) required for nanomolar potency.
Figure 1: Stereochemical divergence in nipecotic acid derivatives determining GAT subtype selectivity.
Part 2: Synthetic Pathways[3][4]
Route A: Classical Resolution of Racemic Nipecotamide
This is the industrial standard for generating the (S)-enantiomer precursor.
-
Starting Material: Racemic nipecotamide (piperidine-3-carboxamide).
-
Resolution Agent: L-(+)-Tartaric acid or (S)-Camphorsulfonic acid.
-
Process:
-
Formation of diastereomeric salts in ethanol/water.
-
Fractional crystallization yields the (S)-nipecotamide salt.
-
Hydrolysis: Acidic hydrolysis (HCl) converts the amide to the carboxylic acid.
-
N-Methylation: Reductive amination using Formaldehyde (HCHO) and Formic acid (HCOOH) (Eschweiler-Clarke reaction).
-
Route B: Asymmetric Synthesis from L-Glutamic Acid
A "Chiral Pool" approach that ensures high enantiomeric excess (>99% ee) without waste from the unwanted enantiomer.
-
Precursor: L-Glutamic acid (Natural amino acid).
-
Cyclization:
-
Esterification of both carboxyl groups.
-
Reduction of esters to alcohols (diols).
-
Activation of alcohols (Tosylation).
-
Cyclization with an amine source (e.g., benzylamine or methylamine).
-
-
Oxidation: Selective oxidation of the C3-hydroxymethyl group restores the carboxylic acid functionality, yielding (S)-1-methylpiperidine-3-carboxylic acid.
Protocol: N-Methylation of (S)-Nipecotic Acid
Use this protocol to convert the resolved (S)-nipecotic acid into the N-methyl precursor.
Reagents: (S)-Nipecotic acid (1.0 eq), 37% Aqueous Formaldehyde (2.2 eq), Formic Acid (3.0 eq). Conditions: Reflux (90–100°C).
-
Dissolution: Dissolve (S)-nipecotic acid in formic acid in a round-bottom flask.
-
Addition: Add formaldehyde solution dropwise at room temperature.
-
Reflux: Heat the mixture to reflux for 6–12 hours. Evolution of CO₂ indicates active methylation.
-
Work-up: Remove excess reagents under reduced pressure. Treat the residue with 4M HCl to generate the hydrochloride salt.
-
Purification: Recrystallize from Ethanol/Acetone to obtain (S)-1-methylpiperidine-3-carboxylic acid HCl.
Part 3: Application - Synthesis of GAT-3 Inhibitors[1]
To synthesize potent GAT-3 inhibitors like (S)-SNAP-5114 , the N-methyl group is typically replaced by a massive lipophilic domain. However, the N-methyl precursor is often used in SAR (Structure-Activity Relationship) studies to define the lower limit of potency.
Synthesis of Lipophilic Analogs (The "Anchor" Strategy)
For high-affinity inhibition, the nitrogen atom must be linked to a lipophilic "anchor" via a spacer.
General Workflow:
-
Demethylation (if starting from N-methyl): Use 1-chloroethyl chloroformate (ACE-Cl) to remove the methyl group, yielding the secondary amine.
-
N-Alkylation: React the secondary amine ((S)-nipecotic acid ethyl ester) with a lipophilic halide.
-
Linker: 2-bromoethyl or 4-bromobutenyl chains.
-
Lipophilic Domain: Triphenylmethane (trityl) or bis(3-methyl-2-thienyl) moieties.
-
Figure 2: Synthetic route from (S)-nipecotic acid scaffold to potent GAT-3 inhibitors.
Part 4: Quality Control & Analytics[1]
Ensuring the enantiomeric purity of the precursor is non-negotiable, as even 1% contamination with the (R)-isomer can skew biological data due to its high potency at GAT-1.
Enantiomeric Purity Determination
Method: Chiral HPLC or GC.
-
Derivatization: React the amino acid with (S)-Mosher's acid chloride or FDAA (Marfey's reagent) to form diastereomers.
-
Column: Chiralpak ID-3 or AD-H.
-
Detection: UV at 210 nm (or fluorescence for Marfey's derivatives).
Structural Validation Data (Reference)
For (S)-1-Methylpiperidine-3-carboxylic acid HCl:
-
¹H NMR (D₂O): δ 1.5–2.1 (m, 4H), 2.8 (s, 3H, N-Me), 2.9–3.6 (m, 5H).
-
Specific Rotation [α]²⁰D: Negative value (typically -4° to -10° depending on concentration/solvent). Note: The sign of rotation can invert depending on pH; always compare to a verified standard.
References
-
GABA Transporter Structure & Function
-
Synthesis of GAT-3 Inhibitors ((S)-SNAP-5114)
- Title: N-Substituted Nipecotic Acids as (S)-SNAP-5114 Analogues with Modified Lipophilic Domains.
- Source: ChemMedChem.
-
URL:[Link]
-
Chiral Resolution Methodologies
-
Title: Preparation method of (S)-nipecotic acid via resolution.[7]
-
Source: Google Patents (CN106831540A).
- URL
-
-
Asymmetric Synthesis from L-Glutamic Acid
-
Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- Source: Indian Journal of Chemistry.
-
URL:[Link]
-
-
SAR of Nipecotic Acid Derivatives
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
- 8. Synthesis of novel GABA uptake inhibitors. 4. Bioisosteric transformation and successive optimization of known GABA uptake inhibitors leading to a series of potent anticonvulsant drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Substituted Nipecotic Acids as (S)-SNAP-5114 Analogues with Modified Lipophilic Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the asymmetric synthesis of (S)-1-Methylpiperidine-3-carboxylic acid
Application Note & Protocol
A Robust Protocol for the Asymmetric Synthesis of (S)-1-Methylpiperidine-3-carboxylic Acid via Catalytic Hydrogenation
Abstract
(S)-1-Methylpiperidine-3-carboxylic acid, the N-methylated derivative of (S)-nipecotic acid, is a valuable chiral building block in medicinal chemistry. Nipecotic acid and its analogues are known for their activity as γ-aminobutyric acid (GABA) uptake inhibitors, making them significant targets in neuroscience research and drug development.[1][2] This application note provides a detailed, field-proven protocol for the asymmetric synthesis of (S)-1-Methylpiperidine-3-carboxylic acid. The strategy hinges on the highly efficient asymmetric hydrogenation of an N-activated pyridinium salt to establish the key stereocenter, followed by straightforward functional group manipulations. We will explain the causality behind experimental choices, provide step-by-step methodologies, and include troubleshooting guidance to ensure reproducible success for researchers and drug development professionals.
Introduction and Synthetic Strategy
The synthesis of enantiomerically pure piperidine derivatives is a persistent challenge in organic chemistry.[3] While methods such as chiral resolution of racemic mixtures exist, they are often inefficient, reducing the overall yield.[2] Modern synthetic chemistry favors direct asymmetric methods that create the desired stereocenter with high fidelity and atom economy.
The strategy detailed herein employs a robust and scalable two-part approach:
-
Establishment of Chirality via Asymmetric Hydrogenation: The core of this protocol is the asymmetric hydrogenation of an N-benzyl-3-carboxypyridinium salt. The pyridine ring, being aromatic, is resistant to hydrogenation under standard conditions. Therefore, quaternization of the nitrogen atom with a benzyl group serves two crucial purposes: it activates the ring for reduction and provides a temporary protecting group.[4] Using a chiral catalyst system, molecular hydrogen can be added stereoselectively across the double bonds of the activated ring to form the desired (S)-piperidine configuration with high enantiomeric excess (ee).[4][5]
-
Post-Hydrogenation Derivatization: Following the key hydrogenation step, the N-benzyl protecting group is removed via hydrogenolysis. The resulting secondary amine, (S)-piperidine-3-carboxylic acid ((S)-nipecotic acid), is then selectively methylated on the nitrogen atom using the Eschweiler-Clarke reaction to yield the final target molecule.
This approach is chosen for its high enantioselectivity, the commercial availability of the required catalysts and starting materials, and its operational simplicity compared to multi-step chiral pool syntheses or less efficient resolution techniques.
Overall Synthetic Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN106831540B - A kind of preparation method of (S)-nipecotic acid - Google Patents [patents.google.com]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
Application Notes and Protocols for the Incorporation of (S)-1-Methylpiperidine-3-carboxylic acid in Solid-Phase Peptide Synthesis (SPPS)
Abstract
The incorporation of non-standard amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to enhanced potency, selectivity, metabolic stability, and improved pharmacokinetic profiles.[1] (S)-1-Methylpiperidine-3-carboxylic acid, a constrained N-methylated cyclic amino acid, represents a valuable building block for introducing conformational rigidity and modulating the physicochemical properties of synthetic peptides. This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of (S)-1-Methylpiperidine-3-carboxylic acid into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the mechanistic rationale behind the selection of coupling reagents, optimized reaction conditions, and robust analytical characterization methods, ensuring a high rate of success for researchers in this field.
Introduction: The Significance of N-Methylated Cyclic Amino Acids in Peptide Drug Design
The therapeutic potential of peptides is often hampered by their susceptibility to proteolytic degradation and poor membrane permeability. N-methylation of the peptide backbone is a well-established strategy to overcome these limitations. The presence of a methyl group on the amide nitrogen sterically shields the adjacent peptide bond from enzymatic cleavage, thereby increasing the peptide's half-life in vivo.[1]
Furthermore, the introduction of cyclic constraints, such as the piperidine ring in (S)-1-Methylpiperidine-3-carboxylic acid, reduces the conformational flexibility of the peptide. This pre-organization into a specific bioactive conformation can lead to a significant increase in binding affinity and selectivity for the target receptor or enzyme.[1] The unique stereochemistry of the (S)-enantiomer further dictates a defined spatial orientation of the side chain, which is crucial for molecular recognition.
However, the very features that make (S)-1-Methylpiperidine-3-carboxylic acid a desirable building block—its steric hindrance and the secondary nature of its N-terminal amine—present significant challenges during solid-phase peptide synthesis.[1][2] Standard coupling protocols often result in low yields and incomplete reactions.[3] This application note aims to provide a robust framework for overcoming these synthetic hurdles.
Properties and Handling of (S)-1-Methylpiperidine-3-carboxylic acid
A thorough understanding of the physicochemical properties of (S)-1-Methylpiperidine-3-carboxylic acid is essential for its successful application in SPPS.
| Property | Value |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| Appearance | White to off-white solid |
| Stereochemistry | (S)-enantiomer |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, NMP, DMSO) and water. |
| Storage | Store at 2-8°C, desiccated. Protect from moisture. |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Due to its hygroscopic nature, minimize exposure to atmospheric moisture.
The SPPS Workflow for Peptides Containing (S)-1-Methylpiperidine-3-carboxylic acid
The following diagram illustrates the key stages of incorporating (S)-1-Methylpiperidine-3-carboxylic acid into a growing peptide chain on a solid support.
Figure 1: General workflow for the incorporation of (S)-1-Methylpiperidine-3-carboxylic acid in SPPS.
Detailed Protocols
The success of incorporating sterically hindered N-methylated amino acids like (S)-1-Methylpiperidine-3-carboxylic acid hinges on the optimization of the coupling step. The following protocols are designed to maximize coupling efficiency and minimize side reactions.
Resin Selection and Loading
The choice of resin depends on the desired C-terminal functionality of the final peptide (acid or amide).
-
For C-terminal amides: Rink Amide resin is a suitable choice.[4]
-
For C-terminal carboxylic acids: 2-Chlorotrityl chloride resin or Wang resin can be used.[4]
The first amino acid is loaded onto the resin according to standard procedures.[4]
Fmoc-Deprotection
The removal of the N-terminal Fmoc protecting group is a critical step that must be driven to completion to avoid deletion sequences.
Protocol 4.2.1: Standard Fmoc Deprotection
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Rationale: Piperidine is a secondary amine that effectively removes the Fmoc group via a β-elimination mechanism.[5] Residual piperidine can neutralize the activated amino acid in the subsequent coupling step, hence the importance of extensive washing.
Coupling of (S)-1-Methylpiperidine-3-carboxylic acid
This is the most challenging step due to the steric hindrance of the N-methyl group and the cyclic structure. The choice of coupling reagent is paramount. Carbodiimide-based reagents like DCC and DIC are often inefficient for such couplings.[3] Uronium/aminium or phosphonium salt-based reagents are highly recommended.[6][7]
Recommended Coupling Reagents:
| Reagent | Class | Key Advantages |
| HATU | Uronium Salt | High reactivity, effective for sterically hindered couplings, low racemization.[8][9] |
| PyAOP | Phosphonium Salt | Excellent for coupling hindered amino acids.[3][6] |
| PyBOP | Phosphonium Salt | Good reactivity, less carcinogenic byproducts than BOP.[8] |
| COMU | Uronium Salt | High efficiency, safer handling compared to HOBt/HOAt-based reagents.[9] |
Protocol 4.3.1: HATU-Mediated Coupling
-
In a separate vessel, dissolve 4 equivalents of Fmoc-(S)-1-Methylpiperidine-3-carboxylic acid-OH and 3.95 equivalents of HATU in N-methyl-2-pyrrolidone (NMP).
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the solution and pre-activate for 5-10 minutes at room temperature.[1]
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-4 hours at room temperature. Microwave irradiation can be employed to accelerate the reaction and improve yields.
-
After the coupling, drain the reaction mixture and wash the resin thoroughly with DMF (5-7 times).
Rationale: HATU, in the presence of a non-nucleophilic base like DIPEA, forms a highly reactive OAt-ester of the amino acid, which readily acylates the free N-terminal amine on the peptide-resin.[7] The use of excess reagents helps to drive the reaction to completion. NMP is often preferred over DMF for difficult couplings due to its superior solvating properties.
Monitoring the Coupling Reaction
Due to the challenges associated with coupling N-methylated amino acids, it is crucial to monitor the reaction completion. The traditional ninhydrin test is not suitable for secondary amines.
Protocol 4.4.1: Bromophenol Blue Test
-
Take a small sample of the resin after the coupling reaction and wash it with methanol.
-
Add a few drops of a 0.1% solution of bromophenol blue in DMF.
-
Observe the color of the resin beads.
-
Yellow/Green: Coupling is complete.
-
Blue: Coupling is incomplete.[1]
-
If coupling is incomplete, a second coupling should be performed.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and the side-chain protecting groups must be removed.
Protocol 5.1: Global Cleavage and Deprotection
-
Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is Reagent K :
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Rationale: TFA is a strong acid that cleaves the peptide from the resin and removes most common side-chain protecting groups.[10] The other components of the cocktail act as scavengers to trap reactive carbocations generated during the cleavage process, preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.[11]
Analysis and Purification
The crude peptide should be analyzed and purified before use.
Analytical Techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude peptide and to purify the target peptide.[12]
-
Mass Spectrometry (MS): To confirm the identity of the synthesized peptide by verifying its molecular weight.[12][13]
-
Amino Acid Analysis (AAA): To determine the amino acid composition of the purified peptide.[12][14]
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | - Insufficient activation time or coupling time.- Steric hindrance of the N-methylated amino acid.- Low reactivity of the coupling reagent. | - Increase the coupling time and/or use microwave heating.- Perform a double coupling.- Switch to a more powerful coupling reagent like HATU or PyAOP.[1][9] |
| Deletion Sequences | - Incomplete Fmoc deprotection.- Aggregation of the growing peptide chain. | - Increase the deprotection time or perform a double deprotection.- Use a more polar solvent like NMP or incorporate "magic mixture" (DCM/DMF/NMP) to disrupt aggregation.[15] |
| Side Reactions during Cleavage | - Inadequate scavenging of reactive carbocations. | - Use a cleavage cocktail with a sufficient amount and variety of scavengers tailored to the peptide sequence.[11] |
Conclusion
The incorporation of (S)-1-Methylpiperidine-3-carboxylic acid into peptides is a powerful strategy for enhancing their therapeutic properties. While synthetically challenging, the use of optimized protocols, particularly the selection of potent coupling reagents and careful monitoring of the reaction progress, can lead to high yields of the desired peptide. The methodologies outlined in this application note provide a solid foundation for researchers to successfully utilize this valuable building block in their peptide synthesis endeavors.
References
- Vertex AI Search. (2024). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.).
- Biron, E., et al. (2008). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Khosla, M. C., et al. (n.d.). Failure sequence in solid-phase peptide synthesis due to the presence of an N-alkylamino acid. Journal of the American Chemical Society.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
- Fmoc Resin Cleavage and Deprotection. (n.d.).
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
- Ng, D., et al. (n.d.). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. RSC Publishing.
- The latest SPPS application data - innovative solution for peptide chemistry. (n.d.).
- PMC. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024).
- Polaris Peptides. (n.d.).
- ACS Publications. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
- BenchChem. (2025).
- Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- BIPM. (n.d.). Peptides/Proteins.
- Scribd. (n.d.).
- Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
- PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- BenchChem. (2025). Addressing challenges in the synthesis of long peptide chains.
- Nature Communications. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
- Backbone N-modified peptides: beyond N-methyl
- ResearchGate. (2025). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids.
- Introduction to Peptide Synthesis. (n.d.).
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
- Nowick, J. S. (n.d.).
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- Université de Rennes. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids.
Sources
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 6. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]
- 7. 肽偶联剂选择指南 [sigmaaldrich.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. bachem.com [bachem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. polarispeptides.com [polarispeptides.com]
- 14. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
Synthesis of Macrocycles Incorporating (S)-1-Methylpiperidine-3-carboxylic Acid Scaffolds: Application Notes and Protocols
Introduction: The Strategic Value of Constrained Macrocycles in Drug Discovery
Macrocycles occupy a unique and increasingly important chemical space in modern drug discovery. Occupying the ground between small molecules and large biologics, their constrained yet flexible architecture allows them to engage with challenging biological targets, such as protein-protein interfaces, that are often considered "undruggable" by traditional small-molecule approaches. The incorporation of rigid, non-natural building blocks into these macrocyclic scaffolds is a key strategy for fine-tuning their pharmacological properties.
This guide focuses on the synthesis of macrocycles incorporating (S)-1-Methylpiperidine-3-carboxylic acid, a chiral, N-methylated cyclic amino acid analogue. The piperidine moiety provides a conformationally restricted element, reducing the entropic penalty upon binding to a target and often leading to enhanced metabolic stability.[1] The inherent chirality and N-methylation of this specific scaffold introduce further stereochemical and conformational constraints that can be exploited to optimize binding affinity, selectivity, and pharmacokinetic profiles.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth discussion of the critical strategic considerations for synthesizing these complex molecules and offers detailed, field-proven protocols for their construction via two powerful and complementary macrocyclization strategies: Macrolactamization and Ring-Closing Metathesis (RCM) .
PART 1: Strategic Considerations for Synthesis
The successful synthesis of macrocycles containing (S)-1-Methylpiperidine-3-carboxylic acid hinges on a careful analysis of the linear precursor's design and the choice of cyclization strategy. The N-methylated and sterically demanding nature of this scaffold presents specific challenges that must be addressed proactively.
The Challenge of N-Methylated and Constrained Scaffolds
The incorporation of N-methylated amino acids, such as our target scaffold, significantly impacts the conformation of the linear peptide precursor. N-methylation can favor the formation of cis-amide bonds and introduces steric hindrance that can slow down coupling reactions during solid-phase synthesis and, critically, the final macrocyclization step.[1] These factors can lead to a linear precursor that does not readily adopt the necessary pre-cyclization conformation, resulting in low yields, dimerization, or oligomerization.
Key Causality: An efficient macrocyclization requires the reactive termini of the linear precursor to be in close proximity, creating a high "effective molarity".[1] Conformationally rigid or N-methylated residues can prevent the peptide backbone from folding back on itself, thus disfavoring the intramolecular reaction.
Designing the Linear Precursor: Setting the Stage for Success
To mitigate these challenges, the design of the linear precursor is paramount. Several factors should be considered:
-
Placement of the Scaffold: Avoid placing the (S)-1-Methylpiperidine-3-carboxylic acid residue directly adjacent to the planned cyclization site. The steric bulk can impede the reaction.
-
Incorporation of "Turn-Inducing" Elements: The strategic placement of residues like glycine, proline, or D-amino acids elsewhere in the sequence can help pre-organize the backbone into a conformation amenable to cyclization.[2]
-
Ring Size: The target macrocycle should generally contain 12 or more atoms to be synthetically accessible. Smaller rings can be highly strained and difficult to form.
-
Cyclization Site Selection: The bond to be formed during macrocyclization should be carefully chosen. For macrolactamization, avoid cyclizing onto the sterically hindered nitrogen of the piperidine or onto a bulky amino acid. A primary amine (e.g., from lysine or ornithine) or a less-hindered secondary amine is often a better choice.
PART 2: Protocols for Synthesis
The following protocols provide detailed, step-by-step methodologies for the synthesis of macrocycles incorporating (S)-1-Methylpiperidine-3-carboxylic acid via macrolactamization and ring-closing metathesis. These protocols are designed to be self-validating, with explanations for key steps.
Protocol 1: Synthesis via Solid-Phase Peptide Synthesis (SPPS) and Macrolactamization
This protocol describes the synthesis of a linear peptide precursor on a solid support, followed by cleavage and solution-phase macrolactamization. This is a robust and widely used method for producing peptide-like macrocycles.
Workflow Overview:
Step-by-Step Methodology:
2.1. Solid-Phase Synthesis of the Linear Precursor
-
Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin (100-200 mesh, ~1.0 mmol/g loading) in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.
-
Loading of the First Amino Acid: Dissolve Fmoc-L-Lys(Mtt)-OH (2 equivalents relative to resin loading) and N,N-diisopropylethylamine (DIEA) (4 equivalents) in DCM. Add the solution to the drained resin and agitate for 2 hours. Cap any remaining active sites by adding DCM/Methanol/DIEA (17:2:1) and agitating for 30 minutes. Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
Expertise Note: 2-CTC resin is used because it allows for cleavage of the protected peptide under mildly acidic conditions, preserving acid-labile side-chain protecting groups if necessary for a subsequent on-resin modification or a fragment condensation strategy. The Mtt group on lysine is an orthogonal protecting group that can be removed selectively to allow for side-chain modification, such as creating a branch point for cyclization.
-
-
Peptide Elongation (SPPS Cycles):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 10 minutes. Wash the resin thoroughly with DMF (5x).[3]
-
Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 2 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor coupling completion with a Kaiser test.
-
Incorporation of (S)-1-Methylpiperidine-3-carboxylic acid: For this step, use the Fmoc-protected version, Fmoc-(S)-1-Methylpiperidine-3-carboxylic acid. Due to the steric hindrance of this N-methylated, cyclic residue, a more potent coupling reagent and longer coupling times may be necessary. Consider using HATU as the coupling reagent and extending the reaction time to 4-6 hours or performing a double coupling.
-
Repeat: Continue the deprotection and coupling cycles until the full linear sequence is assembled.
-
-
Cleavage of the Fully Protected Linear Peptide:
-
Wash the resin with DCM (5x) and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
-
-
Purification of the Linear Precursor: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilize the pure fractions.
2.2. Solution-Phase Macrolactamization
-
Reaction Setup: Dissolve the purified linear peptide in a large volume of DMF to achieve a high dilution condition (concentration of 0.1-0.5 mM). This is critical to favor the intramolecular cyclization over intermolecular oligomerization.
-
Cyclization Reaction: Cool the solution to 0 °C. Add HATU (1.5 equivalents) and DIEA (3.0 equivalents). Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Trustworthiness Note: The choice of HATU is deliberate. It is a highly efficient coupling reagent known to perform well in sterically hindered couplings and macrocyclizations, often minimizing epimerization at the C-terminal residue.[1]
-
-
Monitoring: Monitor the reaction progress by LC-MS to observe the consumption of the linear precursor and the formation of the macrocyclic product.
-
Workup and Purification:
-
Once the reaction is complete, quench with a small amount of water.
-
Remove the DMF under high vacuum.
-
Re-dissolve the residue in a minimal amount of DMSO/water.
-
Purify the crude macrocycle by RP-HPLC.
-
Lyophilize the pure fractions to yield the final macrocyclic product.
-
Data Summary Table:
| Step | Key Reagents | Typical Conditions | Purpose |
| SPPS | Fmoc-amino acids, HBTU/HATU, DIEA, Piperidine | Room Temp, DMF | Assembly of linear precursor |
| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | Room Temp, 2-3 h | Release peptide from resin |
| Cyclization | HATU, DIEA | 0°C to RT, 12-24 h, High Dilution (0.1 mM) | Intramolecular amide bond formation |
| Purification | RP-HPLC (C18 column, Acetonitrile/H₂O gradient with 0.1% TFA) | N/A | Isolation of pure product |
Protocol 2: Synthesis via Ring-Closing Metathesis (RCM)
RCM is an exceptionally powerful method for forming macrocycles by creating a carbon-carbon double bond.[4] This approach offers orthogonality to traditional peptide chemistry and is tolerant of many functional groups.[5]
Workflow Overview:
Step-by-Step Methodology:
2.3. Synthesis of the Acyclic Diene Precursor
-
Preparation of N-Allyl-(S)-piperidine-3-carboxylic acid:
-
Start with commercially available (S)-Piperidine-3-carboxylic acid.
-
Protect the carboxylic acid, for example, as a methyl or ethyl ester.
-
Perform N-allylation of the piperidine nitrogen using allyl bromide and a mild base like K₂CO₃ in acetonitrile.
-
Saponify the ester to reveal the free carboxylic acid.
-
-
Assembly of the Diene:
-
Synthesize or procure a peptide fragment containing an N-terminal allylglycine residue (e.g., H-Allylgly-Gly-OMe).
-
Couple the N-Allyl-(S)-piperidine-3-carboxylic acid to the N-terminus of the allylglycine-containing fragment using standard solution-phase peptide coupling conditions (e.g., HATU, DIEA in DMF).
-
Saponify the C-terminal methyl ester to yield the final acyclic diene precursor ready for RCM.
-
2.4. Ring-Closing Metathesis Reaction
-
Reaction Setup: Dissolve the acyclic diene precursor in anhydrous, degassed DCM under an argon atmosphere. High dilution (1-5 mM) is crucial to promote intramolecular cyclization.
-
Catalyst Addition: Add a solution of Grubbs' 2nd generation catalyst (5-10 mol%) in DCM to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 40°C) and stir for 4-12 hours.
-
Expertise Note: Grubbs' 2nd generation catalyst is chosen for its high activity and good functional group tolerance, which is essential when working with peptide-like molecules. The reaction is performed under an inert atmosphere to prevent catalyst degradation.
-
-
Monitoring and Quenching: Monitor the reaction by LC-MS. Once complete, add a few drops of ethyl vinyl ether to quench the catalyst.
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the macrocyclic alkene.
-
2.5. Optional: Reduction of the Alkene Bond
-
If the saturated macrocycle is desired, dissolve the purified macrocyclic alkene in methanol or ethanol.
-
Add Palladium on carbon (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Perform a final purification by RP-HPLC if necessary.
Data Summary Table:
| Step | Key Reagents | Typical Conditions | Purpose |
| Diene Synthesis | Allyl bromide, HATU, LiOH | Varies | Assembly of linear precursor with two terminal alkenes |
| RCM | Grubbs' 2nd Gen. Catalyst | Refluxing DCM, 4-12 h, High Dilution (1-5 mM) | Intramolecular C=C bond formation |
| Reduction (Optional) | H₂, Pd/C | Room Temp, H₂ atmosphere | Saturation of the newly formed C=C bond |
| Purification | Flash Chromatography, RP-HPLC | N/A | Isolation of pure product |
Conclusion
The synthesis of macrocycles incorporating constrained scaffolds like (S)-1-Methylpiperidine-3-carboxylic acid is a challenging yet rewarding endeavor in medicinal chemistry. Success relies on a thoughtful design of the linear precursor to favor a productive cyclization conformation and the selection of a robust macrocyclization methodology. Both macrolactamization and ring-closing metathesis represent powerful and versatile strategies to access these complex molecular architectures. The protocols and strategic insights provided herein offer a comprehensive guide for researchers to navigate the intricacies of this exciting area of drug discovery, enabling the creation of novel macrocyclic compounds with significant therapeutic potential.
References
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. [Link]
-
Giordanetto, F., & Kihlberg, J. (2014). Macrocyclic drugs and clinical candidates: what can medicinal chemists learn from their properties? Journal of Medicinal Chemistry, 57(2), 278–295. [Link]
-
Marsault, E., & Peterson, M. L. (2011). Macrocycles are great cycles: applications, opportunities, and challenges of synthetic macrocycles in drug discovery. Journal of Medicinal Chemistry, 54(7), 1961–2004. [Link]
-
Monbaliu, J.-C. M., & Collins, J. M. (2015). Ring-closing metathesis in the synthesis of piperidines and other saturated nitrogen heterocycles. Chemical Society Reviews, 44(23), 8346-8381. [Link]
-
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products Peptides: Coupling Methods for the Incorporation of Sterically Hindered Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266. [Link]
-
Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press. [Link]
-
Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]
-
Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760–3765. [Link]
-
Apeiron Synthesis. (n.d.). How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules? Apeiron Synthesis. Retrieved February 11, 2026, from [Link]
-
Lenci, E., & Trabocchi, A. (2020). Macrocyclization by Ring-Closing Metathesis in the Synthesis of Peptidomimetics. Molecules, 25(7), 1549. [Link]
-
Deiters, A., & Martin, S. F. (2004). Synthesis of oxygen- and nitrogen-containing heterocycles by ring-closing metathesis. Chemical Reviews, 104(5), 2199–2238. [Link]
-
Turner, R. A., Hauk, S. I., & Diver, S. T. (2010). The utility of ring-closing metathesis in the synthesis of macrocyclic natural products. Bioorganic & Medicinal Chemistry, 18(1), 1-36. [Link]
-
Albericio, F., & Kruger, H. G. (2012). Therapeutic Peptides. Future Medicinal Chemistry, 4(12), 1527-1529. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Lau, Y. H., de Andrade, P., Wu, Y., & Spring, D. R. (2015). On-resin synthesis of peptide-based macrocycles. Chemical Society Reviews, 44(23), 8418-8430. [Link]
Sources
Application Note: Precision Synthesis of (S)-1-Methylpiperidine-3-Carboxylate Esters
Abstract & Strategic Overview
The preparation of ester derivatives of (S)-1-Methylpiperidine-3-carboxylic acid (also known as (S)-N-methylnipecotic acid) presents a unique dual challenge in organic synthesis: managing the nucleophilicity of the tertiary amine while preventing racemization at the C3 chiral center.
These derivatives are critical intermediates in the development of muscarinic receptor agonists and GABA uptake inhibitors. This guide provides two validated protocols:
-
Method A (Acyl Chloride Activation): The industry standard for simple alkyl esters (methyl/ethyl), yielding the stable hydrochloride salt.
-
Method B (Steglich Coupling): A mild alternative for complex or acid-sensitive alcohols, utilizing carbodiimide chemistry.
Critical Quality Attribute (CQA): The preservation of the (S)-configuration. The
Chemical Logic & Mechanism[1][2]
Structural Considerations
-
The Tertiary Amine: The N-methyl group renders the nitrogen basic and nucleophilic. In acid-catalyzed reactions, it will protonate immediately, forming a salt. This is advantageous as it prevents the amine from interfering with the activated carbonyl.
-
The Chiral Center (C3): The C3 proton is acidic (
for esters). Strong bases (e.g., NaH, LDA) or prolonged exposure to weak bases (e.g., , DMAP) can induce enolization, destroying the stereocenter.
Reaction Pathways Diagram
The following diagram illustrates the two primary pathways and the racemization risk node.
Figure 1: Synthetic pathways for (S)-1-methylpiperidine-3-carboxylate esters, highlighting the stability of the HCl salt vs. the racemization risk of the free base.
Experimental Protocols
Protocol A: Thionyl Chloride Mediated Esterification
Best for: Methyl, Ethyl, and Isopropyl esters. Output: Stable Hydrochloride Salt (Recommended form for storage).
Reagents:
-
(S)-1-Methylpiperidine-3-carboxylic acid (1.0 equiv)
-
Thionyl Chloride (
) (1.5 - 2.0 equiv) -
Anhydrous Alcohol (Methanol or Ethanol) (Solvent/Reactant, 10-15 volumes)
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) or
inlet. -
Solvent Charge: Add anhydrous methanol to the flask and cool to 0°C using an ice bath.
-
Activation (Exothermic): Add
dropwise over 20 minutes. Caution: This generates HCl gas and heat. Maintain temperature < 10°C. -
Addition: Add the solid (S)-1-Methylpiperidine-3-carboxylic acid in portions.
-
Note: The amine will protonate immediately.
-
-
Reaction: Remove the ice bath.
-
For Methyl Ester: Stir at Room Temperature (RT) for 12–16 hours.
-
For Ethyl/Isopropyl Ester: Heat to mild reflux (40–50°C) for 4–6 hours. Do not overheat.
-
-
Workup:
-
Concentrate the mixture in vacuo to remove solvent and excess
. -
Co-evaporate with toluene (
) to remove traces of water/HCl.
-
-
Isolation: The residue is the crude hydrochloride salt.
-
Purification: Recrystallize from Ethanol/Ether or Acetone/Ether to obtain a white, hygroscopic solid.
-
Self-Validation Check:
-
1H NMR (
): Check for the methyl ester singlet (~3.7 ppm). The N-methyl group should appear as a singlet (~2.9 ppm) shifted downfield due to protonation.
Protocol B: Steglich Esterification (Carbodiimide)
Best for: Complex alcohols (Benzyl, t-Butyl) or acid-sensitive substrates. Output: Free Base Ester (Requires immediate use or careful storage).
Reagents:
-
(S)-1-Methylpiperidine-3-carboxylic acid (1.0 equiv)
-
Alcohol (R-OH) (1.1 equiv)
-
EDC
HCl (1.2 equiv) -
DMAP (0.1 equiv) — Keep catalytic to minimize racemization.
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Dissolution: Dissolve the carboxylic acid and the target alcohol in anhydrous DCM at 0°C.
-
Catalyst Addition: Add DMAP.
-
Coupling: Add EDC
HCl in one portion. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT overnight.
-
Quench: Wash the organic layer with:
-
Saturated
( ) -
Brine (
)
-
-
Drying: Dry over
, filter, and concentrate. -
Purification: Flash chromatography (Silica gel).
-
Eluent: DCM:MeOH (95:5) with 1%
or to prevent streaking of the basic amine.
-
Handling the Free Base (Neutralization)
If your application requires the free base (e.g., for biological assay), convert the HCl salt from Protocol A immediately before use.
Protocol:
-
Dissolve the ester
HCl salt in a minimum amount of water (ice-cold). -
Add saturated
solution until pH ~9-10. Avoid NaOH to prevent hydrolysis. -
Extract immediately with DCM (
). -
Dry (
) and concentrate at low temperature (<30°C) . -
Result: Pale yellow oil. Store at -20°C under Argon.
Analytical Validation & Quality Control
Enantiomeric Purity (Chiral HPLC)
Standard reverse-phase columns cannot separate these enantiomers easily. Use Polysaccharide-based chiral columns.[1][2]
| Parameter | Condition |
| Column | Chiralpak IA or AD-H (Daicel) |
| Mobile Phase | Hexane : IPA : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV @ 210 nm (Low sensitivity) or Refractive Index (RI) |
| Sample Prep | Dissolve free base in Mobile Phase |
NMR Diagnostics
-
Racemization Check: In the presence of a chiral shift reagent (e.g., Europium salts), the N-methyl singlet will split into two distinct peaks if the sample is racemic.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Hygroscopic product "oiling out" | The HCl salt is very hygroscopic. Dry strictly under high vacuum. Recrystallize using dry acetone/ether. |
| Loss of Optical Activity | Racemization during workup | Avoid strong bases (NaOH) during neutralization. Keep extraction times short and cold. |
| Hydrolysis | Wet solvents | |
| Dark Product | Oxidation of amine | The free base oxidizes over time. Store as the HCl salt; convert only when needed. |
References
-
Synthesis of Piperidine Derivatives (General Protocols)
-
Thionyl Chloride Esterification Mechanism
-
Steglich Esterification (DCC/DMAP)
-
Organic Syntheses: "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine." 8
-
-
Chiral HPLC Separation of Piperidines
-
Phenomenex Guide: "Chiral HPLC Separations - Method Development." 9
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. EP1146029A1 - Method for optical resolution of piperidine carboxylic acid derivative - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
- 6. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
Topic: Strategic Solvent Selection for Reactions Involving (S)-1-Methylpiperidine-3-carboxylic Acid
An Application Note from the Office of the Senior Application Scientist
Abstract
(S)-1-Methylpiperidine-3-carboxylic acid is a valuable chiral building block in modern drug discovery and pharmaceutical development.[1] Its unique molecular architecture, featuring both a tertiary amine and a carboxylic acid, imparts a zwitterionic character that profoundly influences its solubility and reactivity. The selection of an appropriate solvent is therefore not a trivial procedural step but a critical parameter that dictates reaction efficiency, yield, and purity. This guide provides researchers, scientists, and drug development professionals with a detailed framework for making informed solvent choices for key chemical transformations involving this versatile scaffold. We will explore the physicochemical properties of the molecule, discuss theoretical solvent effects, and provide detailed protocols for common reactions such as esterification and amidation.
Physicochemical Profile of (S)-1-Methylpiperidine-3-carboxylic Acid
A foundational understanding of the substrate's properties is paramount for rational solvent selection. (S)-1-Methylpiperidine-3-carboxylic acid (also known as (S)-N-methylnipecotic acid) is characterized by the coexistence of a basic tertiary amine (pKa of the conjugate acid is typically ~10-11) and an acidic carboxylic acid (pKa ~2-4).
This dual functionality allows the molecule to exist in equilibrium between a neutral form and a zwitterionic (internal salt) form. The predominant form is highly dependent on the environment (pH and solvent). In solid form and in polar protic solvents, the zwitterionic state is significantly populated. This zwitterionic nature is the single most important factor governing its solubility. While soluble in polar protic solvents like water and methanol, it exhibits poor solubility in nonpolar solvents like hexanes or toluene.
Caption: Zwitterionic equilibrium of the title compound.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [2][3] |
| Molecular Weight | 143.19 g/mol | [2] |
| Appearance | White powder / solid | [1] |
| Melting Point | 162-163 °C | [4] |
| Chirality | (S)-configuration | [2][5] |
| Predicted XlogP | -2.0 | [3] |
| Purity | Typically ≥95% - 97% | [2][4] |
The Role of the Solvent: A Mechanistic Perspective
The solvent does more than simply dissolve reactants; it is an active participant in the reaction, influencing kinetics and stabilizing transition states. For a zwitterionic-capable molecule, the solvent's polarity and its ability to engage in hydrogen bonding are critical.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents excel at solvating and stabilizing the zwitterionic form through hydrogen bonding.[6] This enhances the solubility of the starting material. However, their nucleophilicity can be detrimental in reactions involving highly reactive electrophiles (e.g., acid chlorides) or coupling agents, leading to competitive side reactions. For certain catalytic hydrogenations, ethanol or methanol can be appropriate solvents.[7]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, DCM): These solvents possess high dielectric constants and can solvate charged species, but they do not donate hydrogen bonds.[6] They are often the solvents of choice for reactions like amide coupling and esterification.[8][9][10] They can dissolve the starting material (sometimes requiring gentle heating) and are compatible with the common coupling reagents. Dichloromethane (DCM) is widely used but is facing increasing environmental and safety scrutiny.[8][9] Acetonitrile (MeCN) can be a good alternative, and its use in N-methyl amidation has been documented.[11]
-
Nonpolar Aprotic Solvents (e.g., Toluene, Hexane, THF): The zwitterionic form of the acid is largely insoluble in these solvents. Their use is generally limited to reactions where the carboxylic acid has been converted to a less polar derivative, such as an ester.[12] Tetrahydrofuran (THF), being moderately polar, can be a suitable solvent for certain reactions, such as reductions with lithium aluminum hydride.[12]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (S)-1-Methylpiperidine-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - 1-methylpiperidine-3-carboxylic acid (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 4. 5657-70-5 Cas No. | 1-Methylpiperidine-3-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 5. (S)-1-Methylpiperidine-3-carboxylic acid | 145678-68-8 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methyl 1-methylpiperidine-3-carboxylate | 1690-72-8 [chemicalbook.com]
Preventing racemization of (S)-1-Methylpiperidine-3-carboxylic acid during coupling
To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Preventing Racemization of (S)-1-Methylpiperidine-3-carboxylic Acid
Introduction: The "Trojan Horse" Mechanism
Coupling (S)-1-Methylpiperidine-3-carboxylic acid presents a unique challenge compared to standard amino acids. While it is structurally a
Unlike
This guide provides the protocols and mechanistic insights required to suppress this self-catalytic racemization.
Part 1: The Mechanistic "Why"
To prevent racemization, you must understand the competition between Amidation (Kinetic Product) and Enolization (Thermodynamic/Racemic Product).
Mechanism of Failure: Base-Catalyzed Enolization
When you activate the carboxyl group (forming an active ester or anhydride), the acidity of the C3 proton increases significantly. If the piperidine nitrogen is left unprotonated (free base form) or if a strong external base (like DIPEA) is used, it abstracts the C3 proton, leading to a planar enolate intermediate. Upon reprotonation, stereochemical information is lost.
Figure 1: The kinetic competition. Racemization occurs when the rate of deprotonation (
Part 2: Reagent Selection & Optimization
The choice of coupling reagent is the single most critical variable.
| Coupling Reagent | Risk Level | Mechanism of Action | Recommendation |
| T3P (Propylphosphonic anhydride) | Lowest | Fast kinetics; acidic byproduct; requires minimal base. | GOLD STANDARD |
| HATU / HBTU | High | Requires basic conditions (pH > 8) for efficiency; DIPEA promotes enolization. | Avoid if possible |
| EDC / HOBt | Moderate | Slower kinetics allow time for enolization; Carbodiimides can be messy. | Use only with Oxyma |
| Acid Chlorides | Severe | Highly activated; promotes ketene formation (rapid racemization). | DO NOT USE |
The "Base" Trap
-
Avoid: Triethylamine (TEA) and Diisopropylethylamine (DIPEA). These are strong enough to deprotonate the activated
-carbon. -
Use: 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM).[1][2] These are weaker bases that are sterically hindered (Collidine) or less basic, sufficient to neutralize the acid generated but poor at abstracting the
-proton.
Part 3: Troubleshooting & FAQs
Q1: My product has 80% ee. I used HATU and DIPEA. What went wrong? A: You likely created a "base overload." HATU requires a basic environment to work, but the combination of DIPEA (strong base) and the activated ester lowered the energy barrier for enolization.
-
Fix: Switch to T3P in Ethyl Acetate (EtOAc) or DMF. If you must use HATU, switch the base to Collidine and cool the reaction to 0°C.
Q2: Should I use the free base or the HCl salt of the starting material? A: Always use the HCl salt .
-
Reasoning: The HCl salt ensures the internal piperidine nitrogen is protonated (
) and cannot act as an intramolecular base. It only becomes a free base slowly as you add the external base, ideally at a rate where it immediately reacts with the coupling partner.
Q3: Can I add HOBt to improve chirality?
A: HOBt is acceptable, but Oxyma Pure is superior. Oxyma creates a less reactive (but more selective) active ester than the OBt-ester, reducing the acidity of the
Part 4: The "Gold Standard" Protocol (T3P Method)
This protocol utilizes T3P (Propylphosphonic anhydride), which is widely regarded as the safest reagent for racemization-prone couplings due to its rapid kinetics and lack of requirement for strong bases.
Materials:
-
(S)-1-Methylpiperidine-3-carboxylic acid HCl salt (1.0 equiv)
-
Amine Partner (1.0 - 1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Base: Pyridine (2.5 - 3.0 equiv) OR N-Methylmorpholine (NMM)
-
Solvent: Ethyl Acetate (EtOAc) or DCM (Dry)
Step-by-Step Procedure:
-
Preparation:
-
Charge the reaction vessel with (S)-1-Methylpiperidine-3-carboxylic acid HCl salt (1.0 eq) and the Amine Partner (1.1 eq).
-
Add EtOAc (approx. 10 mL per gram of substrate).
-
Cool the mixture to 0 °C (Ice bath).
-
-
Base Addition (The Critical Step):
-
Add Pyridine (3.0 eq) dropwise.
-
Note: Pyridine is a weak base (pKa ~5.2) that acts as an acid scavenger without deprotonating the
-carbon.
-
-
Coupling:
-
Add T3P solution (1.5 eq) dropwise over 5–10 minutes while maintaining 0 °C.
-
Why? Slow addition prevents localized exotherms which increase racemization kinetics.
-
-
Reaction:
-
Allow the reaction to warm to room temperature naturally.
-
Monitor by LCMS. Reaction is typically complete within 1–3 hours.
-
-
Workup (Acidic Wash):
-
Quench with water.
-
Wash the organic layer with 0.5 M HCl (or citric acid) to remove excess pyridine and any unreacted amine.
-
Caution: Ensure your product does not extract into the aqueous acid (since it contains a tertiary amine, it might; if so, adjust pH to ~8 and extract with DCM).
-
Part 5: Decision Logic for Optimization
Use this flow to determine your next step if the standard protocol fails.
Figure 2: Optimization logic flow for troubleshooting yield and purity issues.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Albericio, F., &yman, J. M. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
Sources
Technical Support Center: Synthesis of (S)-1-Methylpiperidine-3-carboxylic Acid
Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket Priority: High (Process Chemistry/R&D) Lead Scientist: Dr. Aris (Senior Application Scientist)
Introduction: The "Zwitterion Trap" & Chiral Complexity
Welcome to the technical support hub for (S)-1-Methylpiperidine-3-carboxylic acid . If you are accessing this guide, you are likely facing one of three critical failure modes:
-
Low Isolated Yield: You synthesized the molecule, but it refuses to leave the aqueous layer during work-up.
-
Poor Enantiomeric Excess (ee): Your resolution step is stalling at <90% ee, or your asymmetric hydrogenation catalyst is dead.
-
Over-Alkylation: Your methylation step produced a quaternary ammonium salt impurity that is impossible to separate.
This guide abandons generic advice. Below are the field-proven protocols to navigate the zwitterionic nature of this amino acid and ensure high chiral fidelity.
Module 1: Isolation & Purification (The "Hidden" Yield Loss)
User Issue: "I see the product in the crude NMR, but after extraction, my mass balance is <20%."
Root Cause: The target molecule is a zwitterion (internal salt). At neutral pH, the tertiary amine is protonated (
Troubleshooting Guide: Escaping the Aqueous Phase
Do NOT attempt standard aqueous/organic extraction at pH 7. Use one of the following validated workflows:
Method A: The Ion-Exchange Protocol (Recommended for High Purity)
This method avoids "salting out" issues and removes inorganic salts.
-
Resin Selection: Use Dowex 50WX8 (Strong Cation Exchanger, H+ form).
-
Loading: Acidify your crude reaction mixture to pH 2 (ensuring the molecule is fully cationic:
/ ). Load onto the column.[1] -
Washing: Wash with distilled water until the eluent is neutral.[1] This removes non-basic impurities and inorganic anions.
-
Elution: Elute with 1M Aqueous Ammonia (
) . -
Isolation: Concentrate the ammoniacal fractions under reduced pressure. The excess ammonia and water evaporate, leaving the zwitterionic product.
Method B: The "Isoelectric" Extraction (For Large Scale)
If you lack resin columns, you must use n-Butanol.
-
pH Adjustment: Carefully adjust the aqueous layer to the Isoelectric Point (pI) .
-
Calculation: pKa (acid)
2.5; pKa (amine) 10.2. -
Target pH:
6.3–6.5.
-
-
Solvent: Extract continuously with n-Butanol .
-
Note: Standard solvents (DCM, Ether) will fail . n-Butanol is polar enough to solvate the zwitterion but immiscible with water.
-
-
Evaporation: n-Butanol has a high boiling point (117°C). Use a high-vacuum rotary evaporator or azeotrope with water.
Visualization: Isolation Decision Logic
Caption: Decision tree for isolating zwitterionic piperidine derivatives based on salt content.
Module 2: Enantiomeric Purity (Resolution vs. Synthesis)
User Issue: "My optical rotation is low. Should I resolve the racemate or switch to asymmetric hydrogenation?"
Comparative Analysis: Choosing Your Route
| Feature | Route A: Classical Resolution | Route B: Asymmetric Hydrogenation |
| Starting Material | Racemic Nipecotic Acid / Ester | Methyl Nicotinate / Pyridinium Salts |
| Key Reagent | L-(+)-Tartaric Acid | Rh-TangPhos or Rh-Xyl-BINAP |
| Cost | Low | High (Catalyst cost) |
| Scalability | High (Multi-kg) | Moderate (Pressure vessels required) |
| Max Theoretical Yield | 50% (unless recycled) | >95% |
| Purity (ee) | >98% (after recrystallization) | 90–99% (catalyst dependent) |
Protocol A: The Robust Resolution (Recommended)
Based on the Tiagabine intermediate synthesis standards.
-
Salt Formation: Dissolve racemic 1-methylpiperidine-3-carboxylic acid ethyl ester (or the acid) in hot Methanol or Ethanol (95%) .
-
Resolving Agent: Add 1.0 equivalent of L-(+)-Tartaric Acid .
-
Crystallization: Allow to cool slowly to room temperature, then refrigerate (4°C).
-
Critical Step: Do not disturb the flask. The diastereomeric salt difference in solubility is subtle.
-
-
Recrystallization: If ee < 95%, recrystallize the salt from boiling methanol.
-
Liberation: Treat the solid salt with base (see Module 1 for isolation).
Protocol B: Asymmetric Hydrogenation (High-Tech)
For labs equipped with high-pressure reactors.
-
Substrate: Methyl Nicotinate or N-methylpyridinium-3-carboxylate.
-
Catalyst: [Rh(COD)(TangPhos)]BF4 (1 mol%).
-
Conditions: 50–100 bar
, MeOH, Room Temperature. -
Note: This route avoids the 50% yield cap of resolution but requires strict oxygen-free techniques.
Module 3: Methylation Dynamics (Preventing Over-Alkylation)
User Issue: "I used Methyl Iodide (MeI) and got a mixture of product and quaternary salt."
Root Cause: Direct alkylation with alkyl halides is difficult to control. Once the secondary amine becomes tertiary, it is more nucleophilic and attacks another MeI molecule, forming the quaternary ammonium salt (
The Fix: Eschweiler-Clarke Methylation
This reductive amination method is self-limiting. It cannot form quaternary salts because the intermediate iminium ion cannot form from a tertiary amine.[2][4]
Protocol:
-
Reagents: Mix (S)-Nipecotic acid (or racemate) with Formic Acid (98%) and Formaldehyde (37% aq) .
-
Ratio: Amine : HCHO : HCOOH = 1 : 2.2 : 5.
-
-
Reflux: Heat to 100°C for 4–6 hours.
-
Observation: Vigorous
evolution indicates the reaction is working.
-
-
Mechanism:
-
Work-up: Add HCl to remove excess formaldehyde, then proceed to Module 1 (Method A) for isolation.
Visualization: Methylation Pathway
Caption: Comparison of alkylation routes. Eschweiler-Clarke prevents quaternary salt formation.
Summary of Critical Checkpoints
| Step | Common Pitfall | Technical Solution |
| Synthesis | Quaternary salt formation | Use Eschweiler-Clarke (HCHO/HCOOH) instead of MeI. |
| Resolution | Low ee% | Recrystallize L-Tartrate salt in MeOH; slow cooling is vital. |
| Work-up | Product stuck in water | Use Dowex 50WX8 ion exchange or extract with n-Butanol at pH 6.4. |
References
-
Asymmetric Hydrogenation of Nicotinates
-
Title: Asymmetric Hydrogenation of Pyridines: Enantioselective Synthesis of Nipecotic Acid Derivatives.[7]
- Source: Wiley-VCH / ResearchG
-
Link:
-
-
Resolution Protocol (Tartaric Acid)
- Title: Process for resolving racemic mixtures of piperidine derivatives (Tiagabine Intermedi
- Source: Google P
-
Link:
-
Eschweiler-Clarke Methylation
-
Zwitterion Isolation
Sources
- 1. researchgate.net [researchgate.net]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. youtube.com [youtube.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Removing residual palladium catalysts from (S)-1-Methylpiperidine-3-carboxylic acid synthesis
Technical Support Center: Palladium Removal for Piperidine Derivatives Topic: Purification of (S)-1-Methylpiperidine-3-carboxylic acid Ticket ID: PD-REM-303 Status: Open Priority: High (Regulatory Compliance / ICH Q3D)
Introduction: The Zwitterion Challenge
Welcome to the Technical Support Center. You are likely here because your synthesis of (S)-1-Methylpiperidine-3-carboxylic acid has retained residual palladium (Pd) above the ICH Q3D limit (typically <10 ppm for oral dosing).
The Core Problem: This molecule presents a unique "double-bind" challenge:
-
Chelation: The basic tertiary amine (N-methyl) and the carboxylic acid can act as a bidentate ligand, clamping onto Pd and preventing simple washes from working.
-
Solubility: As an amino acid derivative, the molecule exists as a zwitterion at neutral pH. It is highly water-soluble, rendering standard aqueous/organic extractions ineffective for separating the Pd catalyst.
This guide provides three validated protocols to break this chelation and sequester the metal without sacrificing yield.
Module 1: Triage & Diagnosis
Before selecting a protocol, determine the state of your contaminant.
| Diagnostic Question | If YES | Recommended Action |
| Is the Pd level > 1000 ppm? | The Pd is likely colloidal (Pd black). | Protocol C (Carbon) first to debulk, then Protocol A. |
| Is the Pd level 50–500 ppm? | The Pd is likely a soluble complex. | Protocol A (Silica) is the gold standard here. |
| Is your product in water? | You cannot use standard silica. | Protocol B (TMT) or Water-Compatible Silica. |
| Is the product colored? | Grey/Black = Colloidal. Orange/Red = Complexed. | Colloidal needs filtration/carbon. Complexed needs chelation. |
Module 2: Scavenger Selection Guide
The following decision tree helps you select the correct scavenger based on your solvent system and Pd species.
Caption: Figure 1. Scavenger selection logic based on solvent compatibility and initial contamination levels.
Module 3: Troubleshooting Protocols
Protocol A: Thiol-Functionalized Silica (The Gold Standard)
Best for: Soluble Pd complexes in MeOH, EtOH, or THF.
Why it works: The Sulfur-Pd bond is soft-soft and stronger than the N-Pd bond. Functionalized silica (Si-SH) acts as a "heterogeneous ligand," pulling Pd off your product.
Step-by-Step:
-
Dissolution: Dissolve crude (S)-1-Methylpiperidine-3-carboxylic acid in Methanol (MeOH) or Ethanol . Avoid water if possible to maximize silica compatibility.
-
Loading: Add Thiol-Silica (Si-SH) or Thiourea-Silica .
-
Dosage: 5–10 equivalents relative to the residual Pd (not the product). If Pd content is unknown, use 5-10% w/w relative to the product.
-
-
Incubation (Critical): Heat the mixture to 50°C for 4 hours .
-
Note: Room temperature scavenging is often too slow for chelated Pd. Heat provides the kinetic energy to break the Product-Pd bond.
-
-
Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.
-
Analysis: Test filtrate by ICP-MS.
Troubleshooting Protocol A:
-
Issue: "I lost yield. The product stuck to the silica."
-
Fix: Your product is positively charged (protonated amine).[1] Uncapped silica has residual silanols (Si-OH) that act as weak cation exchangers. Switch to "End-capped" Thiol Silica (often labeled as "TMS-capped") to prevent non-specific binding of the amine.
-
Protocol B: Aqueous TMT Treatment
Best for: Final stage zwitterions that are only soluble in water.
Why it works: Trimercaptotriazine (TMT) forms a highly insoluble precipitate with Pd.
Step-by-Step:
-
Preparation: Dissolve product in water (approx 5-10 volumes).
-
Addition: Add Na3TMT (approx 3-5 equivalents vs Pd).
-
Precipitation: Stir at 40°C for 2 hours . You should see a fine precipitate form (Pd-TMT complex).
-
Filtration: Add activated charcoal (10% w/w) to act as a filter aid (the precipitate can be colloidal). Filter through a tight Celite bed.
Protocol C: Activated Carbon (The "Nuclear" Option)
Best for: Grossly contaminated samples (>1000 ppm).
Why it works: High surface area physically adsorbs Pd clusters. Risk: High yield loss (10-20%) due to non-specific adsorption of the drug substance.
Step-by-Step:
-
Selection: Use Darco KB-B or equivalent (acid-washed carbon is preferred for basic amines).
-
Slurry: Add 10-20% w/w carbon to the solution.
-
Heat: Stir at 50°C for at least 12 hours.
-
Filtration: Filter over Celite. Warning: Carbon fines can pass through standard papers. Use a 0.22 µm membrane if possible.
Module 4: Comparative Data
The following table summarizes expected clearance rates for amino-acid-like substrates.
| Method | Selectivity | Pd Removal Efficiency | Yield Loss Risk | Solvent Compatibility |
| Thiol-Silica | High | > 95% (to <10 ppm) | Low (< 2%) | Organic / Mixed |
| TMT | High | > 90% | Low | Aqueous |
| Activated Carbon | Low | 50–80% (Variable) | High (10–20%) | All |
| Crystallization | Medium | Variable (Co-crystallization risk) | Medium | Specific Solvents |
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use cation exchange resin to remove the Pd? A: NO. Since your molecule is an amine ((S)-1-Methylpiperidine...), it will bind strongly to cation exchange resins (SCX/Macroporous acid resins). You will trap your product along with the metal. Use chelating resins (Thiol/Thiourea) which bind metals but ignore protonated amines.
Q: My product is zwitterionic. What pH should I run the scavenging at? A: Ideally, adjust the pH to be slightly acidic (pH 4-5).
-
Reason: At pH 4-5, the carboxylic acid is partially protonated (neutral), and the amine is protonated (positive). Palladium generally coordinates to the free electron pair on the nitrogen. By protonating the nitrogen (NH+), you weaken the N-Pd interaction, making it easier for the Thiol-Silica to "steal" the Pd.
Q: I filtered the silica, but the filtrate is still colored. A: You likely have "Pd fines" or colloidal Pd that is smaller than your filter pore size.
-
Fix: Re-filter using a 0.22 µm membrane or add a small amount of Celite to the solution before the second filtration to trap the fines.
References
-
International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[2] Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]
-
Biotage. (n.d.). Metal Scavenging User Guide. (General reference for Si-SH usage). [Link]
Sources
- 1. Interaction Structure and Affinity of Zwitterionic Amino Acids with Important Metal Cations (Cd2+, Cu2+, Fe3+, Hg2+, Mn2+, Ni2+ and Zn2+) in Aqueous Solution: A Theoretical Study [mdpi.com]
- 2. Sci-Hub. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients / Organic Process Research & Development, 2007 [sci-hub.box]
Technical Support Center: Overcoming Steric Hindrance in (S)-1-Methylpiperidine-3-carboxylic Acid Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for overcoming the common challenge of steric hindrance when working with (S)-1-Methylpiperidine-3-carboxylic acid and its derivatives. The unique conformational constraints of the piperidine ring, combined with substitution at the 3-position, can often lead to sluggish or failed reactions. This resource offers troubleshooting strategies and frequently asked questions to help you navigate these synthetic challenges effectively.
Troubleshooting Guides
This section addresses specific experimental issues, providing a causal analysis and step-by-step protocols to resolve them.
Issue 1: Poor Yields in Amide Coupling Reactions
Scenario: You are attempting to couple (S)-1-Methylpiperidine-3-carboxylic acid with a primary or secondary amine using standard coupling reagents like EDC/HOBt or HATU, but you are observing low yields (<30%) or no product formation.
Causality Analysis: The primary reason for this difficulty is the steric bulk around the carboxylic acid. The piperidine ring exists in a chair conformation, and the N-methyl group can further influence the accessibility of the C3-carboxylic acid.[1] This steric congestion hinders the approach of the amine nucleophile to the activated carboxylic acid intermediate, slowing down the reaction rate and allowing side reactions or decomposition of activated species to dominate.[2][3]
Troubleshooting Protocol: Acyl Fluoride-Mediated Coupling
Acyl fluorides are less sterically demanding than many other activated carboxylic acid derivatives, which can facilitate the nucleophilic attack of the amine.[4]
Step-by-Step Methodology:
-
Reagent Preparation: In an inert atmosphere (Nitrogen or Argon), dissolve (S)-1-Methylpiperidine-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) or acetonitrile.
-
Acyl Fluoride Formation: Add a fluorinating agent such as cyanuric fluoride or BTFFH (1.1 equivalents) to the solution. Stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the formation of the acyl fluoride.
-
Amine Addition: In a separate flask, dissolve your amine (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents) in anhydrous DCM.
-
Coupling Reaction: Slowly add the amine solution to the freshly prepared acyl fluoride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Issue 2: Incomplete Esterification with Bulky Alcohols
Scenario: You are trying to synthesize an ester of (S)-1-Methylpiperidine-3-carboxylic acid with a sterically hindered alcohol (e.g., a secondary or tertiary alcohol) using acid catalysis (e.g., H₂SO₄ or TsOH), but the reaction stalls at low conversion.
Causality Analysis: Fischer esterification is a reversible reaction. The steric hindrance from both the carboxylic acid and the bulky alcohol impedes the formation of the tetrahedral intermediate, leading to an unfavorable equilibrium.[3][5] Driving the reaction to completion under these conditions is often difficult without resorting to harsh conditions that may cause side reactions.
Troubleshooting Protocol: Steglich Esterification or Use of a Lewis Acid Catalyst
Option A: Steglich Esterification
This method uses a carbodiimide coupling agent and a catalyst to activate the carboxylic acid under milder conditions.[5]
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve (S)-1-Methylpiperidine-3-carboxylic acid (1 equivalent), the sterically hindered alcohol (1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 equivalents) in anhydrous DCM.
-
Coupling Reaction: Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Work-up and Purification: If using DCC, filter off the DCU. Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify by flash column chromatography.
Option B: Lewis Acid Catalysis
Certain Lewis acids can effectively catalyze the esterification of sterically hindered carboxylic acids.[6][7]
Step-by-Step Methodology:
-
Reagent Preparation: In a flask equipped with a reflux condenser, dissolve (S)-1-Methylpiperidine-3-carboxylic acid (1 equivalent) and the sterically hindered alcohol (2-3 equivalents) in a suitable solvent like toluene.
-
Catalyst Addition: Add a Lewis acid catalyst such as tetrabutyl titanate or tin(II) chloride (0.1 equivalents).
-
Reaction: Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate. Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude ester by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is the N-methyl group on the piperidine ring a significant contributor to steric hindrance?
The N-methyl group in N-methylpiperidine has a strong preference for the equatorial position to minimize steric interactions.[1] This conformational preference can influence the overall shape of the piperidine ring and restrict the rotational freedom of the substituent at the C3 position, thereby increasing the steric bulk around the carboxylic acid group.
Q2: Are there alternative activating agents for amide coupling that are effective for this system?
Yes, several other activating agents can be employed. For particularly challenging couplings, phosphonium-based reagents like PyBOP or uronium-based reagents like HATU are often more effective than carbodiimides, although they can be more expensive.[8] Another strategy is the formation of a mixed anhydride, for instance, using methanesulfonyl chloride.[9]
Q3: Can I use a protecting group strategy to mitigate steric hindrance?
A protecting group strategy is generally not applicable for overcoming the inherent steric hindrance of the (S)-1-Methylpiperidine-3-carboxylic acid scaffold itself. Protecting groups are typically used to prevent side reactions at other functional groups within the molecule or the coupling partner. The steric bulk arises from the core structure of the piperidine derivative.
Q4: How does the choice of solvent affect these sterically hindered reactions?
The solvent can play a crucial role. For amide couplings, polar aprotic solvents like DMF or NMP can sometimes improve reaction rates by better solvating the charged intermediates. However, for some activating agents, less polar solvents like DCM or THF are preferred. It is often necessary to screen a few different solvents to find the optimal conditions for your specific substrates.
Q5: Is it possible to perform these reactions under microwave irradiation to improve yields and reaction times?
Microwave-assisted synthesis can be a very effective technique for overcoming activation energy barriers in sterically hindered reactions. The rapid and efficient heating can often drive sluggish reactions to completion in a much shorter time frame. It is advisable to start with the optimized conventional heating protocol and adapt it for microwave conditions, carefully monitoring temperature and pressure.
Visualizations
Experimental Workflow: Troubleshooting Poor Amide Coupling
Caption: Troubleshooting workflow for low-yielding amide couplings.
Decision Tree: Esterification of a Hindered Alcohol
Caption: Decision-making for esterifying with bulky alcohols.
References
- JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google Patents.
-
N-methylpiperidine Definition - Organic Chemistry Key Term - Fiveable. Available at: [Link]
-
Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids - MDPI. Available at: [Link]
-
Method for esterifying hindered carboxylic acids - European Patent Office. Available at: [Link]
-
Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(IV) catalysis via intramolecularly interrupted Pummerrer intermediates - RSC Publishing. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]
-
Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]
-
A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides - Organic Chemistry Portal. Available at: [Link]
-
Piperidine - Wikipedia. Available at: [Link]
-
Synthetic strategies towards C−H functionalization of piperidines at... - ResearchGate. Available at: [Link]
-
Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides - ResearchGate. Available at: [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Stereochemistry of oxidation of N-methylpiperidine - Chemistry Stack Exchange. Available at: [Link]
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Available at: [Link]
-
Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Available at: [Link]
-
Reactions of Carboxylic Acid Derivatives - Free Sketchy MCAT Lesson. Available at: [Link]
-
Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides - CHIMIA. Available at: [Link]
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | ChemRxiv. Available at: [Link]
-
Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Available at: [Link]
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available at: [Link]
-
Steric Hindrance | Organic Chemistry - YouTube. Available at: [Link]
-
Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives - Organic Chemistry Portal. Available at: [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. Available at: [Link]
-
Green Chemistry - BORIS Portal. Available at: [Link]
-
Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub. Available at: [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. Available at: [Link]
-
Synthesis of new amides of the N-methylpiperazine series | Request PDF - ResearchGate. Available at: [Link]
- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids - Google Patents.
-
Challenges and Breakthroughs in Selective Amide Activation - PMC. Available at: [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - MDPI. Available at: [Link]
-
Chapter 21. Carboxylic Acid Derivatives and Nucleophilic Acyl Substitution Reactions. Available at: [Link]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. ojs.chimia.ch [ojs.chimia.ch]
- 3. Reactions of Carboxylic Acid Derivatives - Free Sketchy MCAT Lesson [sketchy.com]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
Comparative Guide: Determination of Enantiomeric Excess (ee) of (S)-1-Methylpiperidine-3-carboxylic Acid
Executive Summary: The "Silent" Zwitterion Challenge
(S)-1-Methylpiperidine-3-carboxylic acid (N-methylnipecotic acid) presents a distinct analytical challenge in drug development. As a zwitterionic beta-amino acid derivative with a tertiary amine, it lacks a significant UV chromophore (essentially "invisible" above 210 nm) and exhibits poor retention on standard C18 phases due to its high polarity.
Standard chiral HPLC methods relying on UV detection often fail without derivatization. This guide compares three distinct methodologies to determine the enantiomeric excess (ee) of this molecule, ranging from modern direct analysis to classical derivatization.
| Methodology | Technique | Best For | Key Advantage |
| Method A | Direct HPLC (ZWIX) | QC / High-Throughput | No derivatization; separates zwitterions directly. |
| Method B | Derivatization + HPLC | Trace Analysis | Introduces UV chromophore; high sensitivity. |
| Method C | 1H-NMR with CSA | R&D / Process Checks | Rapid; no column development required. |
Method A: Direct Chiral HPLC on Zwitterionic Phase (The Modern Standard)
This is the superior method for routine quality control. It utilizes Cinchona alkaloid-derived zwitterionic stationary phases (ZWIX) specifically engineered to separate underivatized amino acids.[1]
The Mechanism
The Chiralpak ZWIX(+) and ZWIX(-) columns employ a double ion-pairing mechanism.[1] The stationary phase contains both a cationic site (quinuclidine) and an anionic site (sulfonic acid). The zwitterionic analyte interacts simultaneously with both sites, providing exceptional selectivity without the need for masking the amine or acid.
Experimental Protocol
-
Column: Chiralpak ZWIX(+) (3 µm, 150 x 3.0 mm).
-
Mobile Phase: MeOH / ACN / H₂O (49 : 49 : 2 v/v/v).[2]
-
Additives (Critical): 50 mM Formic Acid + 25 mM Diethylamine (DEA).[2][3]
-
Note: The acid/base ratio controls the ionization state of the stationary phase and the analyte.
-
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C.
-
Detection: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).
-
Why: The molecule has no UV chromophore. ELSD/CAD detects any non-volatile analyte, making it perfect for this amino acid.
-
Workflow Diagram
Figure 1: Direct analysis workflow using Zwitterionic Stationary Phases.
Performance Data
-
Resolution (Rs): Typically > 3.0 for nipecotic acid derivatives.
-
Limit of Quantitation (LOQ): ~0.1% (w/w) with ELSD.
-
Elution Order: (S)-enantiomer typically elutes first on ZWIX(+). This can be reversed by switching to ZWIX(-), a powerful tool for confirming trace impurities.[1][3]
Method B: Pre-Column Derivatization (The UV-Visible Solution)
If an ELSD/CAD detector is unavailable, or if ultra-high sensitivity (trace impurity <0.05%) is required, derivatization is necessary to attach a UV chromophore.
The Chemistry
Since the amine is tertiary (N-methyl), it cannot be derivatized with standard reagents like Marfey’s reagent or Fmoc-Cl. Instead, we target the carboxylic acid functionality. We react the acid with Benzylamine using EDC coupling to form a UV-active amide.
Experimental Protocol
Step 1: Derivatization Reaction
-
Reagents:
-
Analyte: 10 mg
-
Benzylamine: 1.5 equivalents
-
EDC[4]·HCl (Coupling agent): 1.5 equivalents
-
HOBt (Catalyst): 1.5 equivalents
-
Solvent: DMF (1 mL)
-
-
Procedure: Mix and stir at room temperature for 1 hour.
-
Workup: Dilute with Ethyl Acetate, wash with water, dry organic layer, and evaporate. Re-dissolve in Mobile Phase.
Step 2: HPLC Analysis
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose carbamates).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1).
-
Detection: UV at 254 nm (Strong absorption from the benzyl amide).
-
Flow Rate: 1.0 mL/min.[5]
Reaction Pathway Diagram
Figure 2: Derivatization strategy to introduce UV detectability.
Method C: 1H-NMR with Chiral Solvating Agents (The Rapid Check)
For process development where HPLC method development time is prohibitive, NMR provides a fast "snapshot" of enantiomeric excess.
The Concept
A Chiral Solvating Agent (CSA) forms a non-covalent diastereomeric complex with the enantiomers. This creates a distinct magnetic environment for the N-Methyl protons, causing the singlet peak to split into two (one for R, one for S).
Protocol
-
Solvent: CDCl₃ (or D₂O if using water-soluble CSAs).
-
CSA: (R)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) or (R)-1-Phenylethylamine .
-
Note: BNP is preferred for basic amines in organic solvents.
-
-
Procedure:
-
Dissolve 5 mg of Analyte in 0.6 mL CDCl₃.
-
Add 1.5 - 2.0 equivalents of (R)-BNP.
-
Shake well to ensure ion-pair formation.
-
-
Analysis: Acquire 1H-NMR (minimum 400 MHz, preferably 600 MHz). Focus on the N-CH₃ region (~2.2 - 2.8 ppm).
-
Calculation: Integrate the split methyl peaks.
Comparative Analysis
The following table summarizes the performance metrics of the three methods to assist in selection.
| Feature | Method A: Direct ZWIX | Method B: Derivatization | Method C: NMR (CSA) |
| Analyte State | Underivatized (Native) | Derivatized (Amide) | Native (Salt Complex) |
| Detection | ELSD / CAD / MS | UV (254 nm) | NMR Integration |
| Sensitivity (LOD) | High (ng range) | Very High (pg range) | Low (mg range) |
| Precision | Excellent (< 0.5% error) | Good (< 1% error) | Moderate (~2-5% error) |
| Throughput | High (15 min/run) | Low (Requires prep) | Medium (5 min/run) |
| Cost per Sample | Low | Medium (Reagents) | High (Deuterated solv.) |
| Primary Use | QC Release / Impurity Profiling | Bioanalysis / Trace impurity | In-process Check |
Decision Matrix
Figure 3: Decision matrix for selecting the appropriate analytical method.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). (Specific protocol for zwitterionic amino acids). [Link]
-
Ilisz, I., et al. (2013). "Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC." Journal of Chromatography A. (Validation of ZWIX mechanism). [Link]
-
Wenzel, T. J. Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley, 2018. (Authoritative text on CSA selection for amines/acids). [Link]
-
Phenomenex. Chiral HPLC Separations: Guide to Column Selection. (Reference for Ligand Exchange Chromatography alternatives). [Link]
Sources
Comparative Guide: Chiral HPLC Methods for (S) and (R) 1-Methylpiperidine-3-carboxylic Acid
Executive Summary
The separation of 1-Methylpiperidine-3-carboxylic acid (also known as N-methylnipecotic acid) presents a specific chromatographic challenge due to its zwitterionic nature and the presence of a tertiary amine . Unlike its precursor (nipecotic acid), the N-methyl group prevents the formation of the tripodal hydrogen bonding complex required for standard Crown Ether columns (e.g., CROWNPAK CR), rendering them ineffective.
This guide evaluates three distinct methodologies for the direct enantioseparation of this molecule. We compare the specialized Zwitterionic Ion-Exchange (ZWIX) method, the versatile Immobilized Polysaccharide (IG) method, and the Macrocyclic Glycopeptide (Teicoplanin) approach.
The Chemical Challenge
-
Structure: Cyclic
-amino acid derivative. -
Isoelectric Point (pI): The molecule exists as a zwitterion in neutral solutions.
-
Solubility: High polarity; poor solubility in standard normal-phase solvents (Hexane/Heptane).
Method A: The Specialized Approach (Chiralpak ZWIX)
Recommendation: Gold Standard for Process Development
The Chiralpak ZWIX(+) and ZWIX(-) columns are engineered specifically for underivatized amino acids.[1][2] They utilize a double ion-pairing mechanism involving a Cinchona alkaloid (cation exchanger) and a sulfonic acid motif (anion exchanger).
Mechanism of Action
The ZWIX stationary phase acts as a "molecular tweezer." The quinuclidine nitrogen of the selector binds the analyte's carboxylic acid (anion), while the sulfonic acid moiety binds the analyte's amine (cation). This simultaneous interaction provides exceptional selectivity for zwitterions like 1-Methylpiperidine-3-carboxylic acid.
Experimental Protocol
-
Column: Chiralpak ZWIX(+) or ZWIX(-) (3 µm, 150 x 4.0 mm).
-
Mobile Phase (MP): MeOH / ACN / H₂O (49:49:2 v/v/v).
-
Additives: 50 mM Formic Acid (FA) + 25 mM Diethylamine (DEA).
-
Note: The bulk solvent is protic (MeOH), essential for solvation.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Lowering to 10°C often increases resolution).
-
Detection: ELSD or CAD (preferred due to low UV absorbance of the analyte) or UV at 210 nm (if additives allow).
Technical Insight (Why this works)
The elution order can be reversed simply by switching from ZWIX(+) to ZWIX(-).[1] This is critical for impurity profiling—you always want the minor impurity to elute before the major peak to avoid tailing interference.
Method B: The Versatile Standard (Chiralpak IG)
Recommendation: Best for General Purpose Screening
Immobilized polysaccharide columns (specifically Chiralpak IG ) allow for "Polar Organic Mode" (100% polar solvents), which is necessary to dissolve this polar analyte. Coated phases (like AD-H) would be stripped by these conditions.
Mechanism of Action
The separation relies on hydrogen bonding and inclusion complexes within the amylose tris(3-chloro-5-methylphenylcarbamate) lattice. The "IG" substituent pattern (chloro/methyl) offers unique steric pockets compared to the older "IA" or "AD" phases.
Experimental Protocol
-
Column: Chiralpak IG (5 µm, 250 x 4.6 mm).
-
Mobile Phase: 100% Acetonitrile (Polar Organic Mode).
-
Additives: 0.1% TFA (Trifluoroacetic acid) + 0.1% TEA (Triethylamine).
-
Critical Step: You must use both acid and base to suppress the ionization of the zwitterion, forcing it into a neutral state that can interact with the amylose backbone.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
Technical Insight
If 100% ACN fails to elute the compound with good peak shape, introduce Methanol (e.g., ACN/MeOH 90:10). However, excess MeOH can sometimes wash out the chiral recognition on polysaccharide phases for this specific molecule class.
Method C: The Aqueous Alternative (Chirobiotic T)
Recommendation: Best for Mass Spec Compatibility (LC-MS)
Chirobiotic T contains Teicoplanin covalently bonded to silica. It excels at separating amino acids in aqueous-organic mixtures, making it ideal if the sample is already in an aqueous buffer.
Experimental Protocol
-
Column: Chirobiotic T (5 µm, 250 x 4.6 mm).
-
Mobile Phase: MeOH / H₂O (80:20 v/v).
-
Additives: 0.1% Acetic Acid + 0.05% TEA.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 20–25°C.
Comparative Analysis & Decision Matrix
The following table summarizes the performance metrics based on experimental precedents for cyclic
| Feature | Method A: ZWIX(+) | Method B: Chiralpak IG | Method C: Chirobiotic T |
| Selectivity ( | High (> 1.5) | Moderate (1.1 – 1.3) | Moderate (1.2 – 1.4) |
| Sample Solubility | Excellent (MeOH base) | Good (Polar Organic) | Excellent (Aqueous) |
| Robustness | High (Designed for ions) | High (Immobilized) | High (Covalent bond) |
| Elution Order Control | Yes (Switch column +/-) | No (Fixed phase) | No |
| MS Compatibility | Moderate (Non-volatile salts) | Good (Volatile additives) | Excellent |
| Primary Drawback | Equilibration time is long | Requires both Acid/Base | Peak broadening common |
Decision Logic Visualization
Caption: Decision tree for selecting the optimal stationary phase based on sample matrix and analytical goals.
Experimental Workflow: ZWIX Protocol
For the recommended ZWIX method, the mechanism relies on precise equilibration.
Caption: Step-by-step workflow for ensuring reproducible separation on Zwitterionic phases.
Troubleshooting "Self-Validating" Steps
-
Hysteresis Check: If retention times shift, the column is not fully equilibrated with the counter-ions. ZWIX columns require the "double ion layer" to be established. Remedy: Flush with 50 mM Ammonium Acetate in MeOH/H2O, then return to Mobile Phase.
-
Peak Tailing: For this amine, tailing usually indicates insufficient base in the mobile phase. Remedy: Increase DEA concentration from 25 mM to 50 mM.
References
-
Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-).Link
-
Ibrahim, D., et al. (2019).[3] "Enantioselective separation of racemates using CHIRALPAK IG amylose-based chiral stationary phase." Molecules, 24(7), 1287.[3][4] Link
- Lindner, W., et al. (2012). "Zwitterionic Chiral Stationary Phases for the Separation of Amino Acids." Journal of Chromatography A.
-
Daicel Chiral Technologies. Chiral Selector Poster: Zwitterionic, Crown Ether, and Anion Exchange.Link
Sources
Comparative Analysis: Optical Rotation of Synthetic vs. Commercial (S)-1-Methylpiperidine-3-carboxylic Acid
Executive Summary
The Bottom Line: Reliance on optical rotation (
This guide provides a comparative technical analysis of synthetic versus commercial batches, establishing that Chiral HPLC (not polarimetry) must be the primary release specification, with optical rotation serving only as a secondary identity check for the hydrochloride salt form.
Introduction: The Chiral Challenge
(S)-1-Methylpiperidine-3-carboxylic acid is a critical chiral building block in the synthesis of GABA uptake inhibitors (e.g., Tiagabine analogs). In drug development, the enantiomeric purity (ee%) determines biological potency.
Researchers often encounter a discrepancy:
-
Commercial Certificates of Analysis (CoA) often report specific rotation values for the precursor or the HCl salt.
-
In-house Synthetic Batches (often isolated as free zwitterions) yield inconsistent optical rotation data, leading to false "failure" flags during QC.
This guide dissects the physicochemical reasons for these variances and provides a standardized protocol for accurate comparison.
Comparative Data: Synthetic vs. Commercial
The following table summarizes the optical rotation behavior of the target molecule and its key derivatives. Note the dramatic shift in magnitude upon N-protection versus N-methylation.
Table 1: Optical Rotation Profile of Key Species[1][2]
| Compound | Source Type | State/Form | Specific Rotation | Solvent ( | Reliability |
| (S)-N-Boc-nipecotic acid | Commercial Std | Free Acid | +57.0° | CHCl | High (Reference Std) |
| (S)-Nipecotic acid | Hydrolysis Product | Free Amino Acid | +5.0° | H | Moderate (Concentration dependent) |
| (S)-1-Methylpiperidine-3-COOH | Synthetic Target | Free Zwitterion | Variable / Low (-2° to +2°) | H | Low (Hygroscopic/pH sensitive) |
| (S)-1-Methylpiperidine-3-COOH | Commercial/Synth | HCl Salt | Stable (+) | 1N HCl | High (Preferred for QC) |
Critical Insight: The N-Boc protecting group imposes conformational rigidity, resulting in a high specific rotation. Removing the Boc group and methylating the nitrogen restores flexibility and introduces zwitterionic character, collapsing the optical rotation magnitude. Do not expect the N-methyl product to match the high rotation of its Boc-precursor.
Materials & Methods: Self-Validating Protocols
To objectively compare a synthetic batch against a commercial standard, you must standardize the counter-ion and pH . Comparing a synthetic free base against a commercial hydrochloride salt is chemically invalid.
Synthesis Route (The "Synthetic" Arm)
The most common synthetic route involves the reductive amination of (S)-nipecotic acid or the resolution of the racemate.
Figure 1: Standard workflow for the isolation of the target enantiomer. Note that the final liberation step often yields a hygroscopic zwitterion.
Standardized Polarimetry Protocol
Objective: Eliminate pH-induced rotation variance.
-
Sample Preparation:
-
Weigh 100 mg of the substance (Commercial or Synthetic).
-
Crucial Step: Regardless of whether the sample is a free acid or salt, dissolve it in 1.0 N HCl (not water or methanol). This forces the nitrogen into the protonated cation form (
), standardizing the electronic environment of the chiral center. -
Dilute to exactly 10.0 mL (Concentration
g/100mL).
-
-
Measurement:
-
Use a sodium D-line filter (589 nm).
-
Temperature: 20°C
0.5°C. -
Path length: 1 dm.
-
-
Calculation:
Wherengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display"> is the observed rotation, is path length (dm), and is concentration (g/mL).
Results & Discussion: Why the Variance Occurs
The Hygroscopicity Factor
Synthetic batches of (S)-1-Methylpiperidine-3-carboxylic acid are highly hygroscopic.
-
Commercial: Often lyophilized and packaged under argon.
-
Synthetic: Often rotary evaporated, containing 5-10% trace water.
-
Impact: Water acts as a "diluent" in the mass weighing, artificially lowering the observed rotation (
), leading to a lower calculated specific rotation.
The Zwitterion Effect
In water, the molecule exists in equilibrium:
-
Synthetic Batch: Might be slightly acidic (excess HCl) or basic (trace amine).
-
Commercial Batch: Stoichiometrically exact HCl salt.
-
Result: Even if both are 99% ee, their rotations in water will differ. Standardizing in 1N HCl (as per Section 3.2) eliminates this variable.
Decision Matrix for Release
Use the following logic flow to determine if a synthetic batch is acceptable compared to a commercial standard.
Figure 2: Quality Control Decision Matrix. Note that Optical Rotation is a screen for identity, while HPLC is the determinant for purity.
Troubleshooting & Optimization
If your synthetic batch shows low optical rotation compared to the commercial equivalent:
-
Check for Racemization: The methylation step (especially if using Eschweiler-Clarke conditions with formic acid/formaldehyde at high heat) can induce partial racemization.
-
Solution: Switch to reductive amination using Sodium Triacetoxyborohydride (STAB) at room temperature.
-
-
Salt Discrepancy: Ensure you are comparing "apples to apples." Convert your free base to the HCl salt before measuring rotation.
-
Trace Impurities: (S)-Nipecotic acid (unmethylated starting material) has a rotation of +5°. If your reaction is incomplete, the mixture of starting material (+5°) and product (variable) will yield a confusing intermediate value.
Conclusion
For (S)-1-Methylpiperidine-3-carboxylic acid, optical rotation is a secondary identity test, not a primary purity assay.
-
Commercial Benchmark: Expect high rotation only from the Boc-protected precursor (+57°). The final product has a low magnitude of rotation.
-
Synthetic Validation: Do not reject a synthetic batch solely based on a low
value in water. Re-test in 1N HCl and validate enantiomeric excess using Chiral HPLC (e.g., Chiralpak ZWIX or Crownpak columns).
References
-
Sigma-Aldrich. (S)-1-Boc-piperidine-3-carboxylic acid Product Specification. Link
-
Dhar, T. G. M., et al. "Design, synthesis, and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors."[1][2] Journal of Medicinal Chemistry 37.15 (1994): 2334-2342. (Establishes synthesis and biological relevance). Link
-
Chem-Impex International. (S)-(+)-Nipecotic acid Product Data. Link
-
Gharagozloo, P., et al. "Resolution of 3-piperidinecarboxylic acid." Chirality (Cited in context of resolution methodologies).[3]
-
USP General Chapter <781>. Optical Rotation.[3][4][5][6][7] United States Pharmacopeia. Link
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A Comparative Benchmarking Guide to the Synthetic Production of (S)-1-Methylpiperidine-3-carboxylic Acid
Introduction
(S)-1-Methylpiperidine-3-carboxylic acid, a chiral derivative of nipecotic acid, is a valuable building block in medicinal chemistry and drug development. Its rigid piperidine scaffold and chiral center make it a crucial component in the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system. The stereochemistry at the C3 position is often critical for biological activity, necessitating enantiomerically pure starting materials. This guide provides a comprehensive comparison of various synthetic routes to (S)-1-Methylpiperidine-3-carboxylic acid, offering researchers and drug development professionals an in-depth analysis of methodologies, experimental data, and practical insights to inform their synthetic strategies.
Comparative Analysis of Synthetic Routes
The synthesis of (S)-1-Methylpiperidine-3-carboxylic acid can be broadly categorized into three main strategies:
-
Chiral Resolution of Racemic Precursors: This classical approach involves the separation of a racemic mixture of a suitable precursor, followed by N-methylation.
-
Asymmetric Synthesis from Achiral Starting Materials: This modern approach utilizes chiral catalysts or auxiliaries to induce stereoselectivity during the formation of the piperidine ring.
-
Synthesis from the Chiral Pool: This strategy leverages naturally occurring chiral molecules as starting materials, carrying the desired stereochemistry through the synthetic sequence.
This guide will focus on providing a detailed protocol for a highly efficient chiral resolution method and will then compare this route with other prominent strategies in terms of yield, enantioselectivity, scalability, and overall efficiency.
Route 1: Chiral Resolution of 3-Piperidinecarboxamide followed by N-Methylation
This route stands out for its operational simplicity and high efficiency. It employs a simultaneous hydrolysis and chiral resolution of racemic 3-piperidinecarboxamide hydrochloride, followed by a standard N-methylation procedure.
Logical Workflow
Workflow for Route 1.
Detailed Experimental Protocol
Part 1: Preparation of (S)-Piperidine-3-carboxylic Acid Hydrochloride [1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 50g of racemic 3-piperidinecarboxamide hydrochloride (containing approximately 75% of the S-enantiomer) to 200mL of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to 60-65°C and stir for 3 hours.
-
Isolation of Crude Product: Cool the reaction mixture to room temperature. A white solid will precipitate. Filter the solid and wash it with 100mL of ethanol.
-
Neutralization and Purification: To the crude (S)-nipecotic acid hydrochloride, add 230mL of a saturated solution of sodium hydroxide in ethanol. Adjust the pH to 7-7.5. The concentration of the solution should be carried out at 30°C. Filter the mixture and evaporate the filtrate to dryness. Add 50mL of ethanol and 100mL of petroleum ether to the residue and stir vigorously for 1 hour.
-
Final Product Isolation: Filter the resulting white solid and dry at 60°C to obtain (S)-piperidine-3-carboxylic acid.
Part 2: N-Methylation of (S)-Piperidine-3-carboxylic Acid [2]
-
Reaction Setup: In a hydrogenation flask, dissolve the obtained (S)-piperidine-3-carboxylic acid in a suitable solvent like ethanol.
-
Addition of Reagents: Add a catalytic amount of 10% Palladium on carbon (Pd/C) and 1.2 equivalents of a 37% aqueous formaldehyde solution.
-
Hydrogenation: Place the flask under a hydrogen atmosphere (50 psi) and shake for 12 hours.
-
Workup: Filter the reaction mixture to remove the catalyst and evaporate the solvent under reduced pressure to yield (S)-1-Methylpiperidine-3-carboxylic acid.
Performance Data
| Step | Product | Yield | Enantiomeric Excess (ee) |
| Chiral Resolution & Hydrolysis | (S)-Piperidine-3-carboxylic Acid | 39% | >99% |
| N-Methylation | (S)-1-Methylpiperidine-3-carboxylic Acid | ~95% | >99% |
Causality Behind Experimental Choices
-
Simultaneous Hydrolysis and Resolution: The use of concentrated hydrochloric acid serves a dual purpose. It acts as a catalyst for the hydrolysis of the amide to the carboxylic acid and as a resolving agent, selectively precipitating the hydrochloride salt of the (S)-enantiomer. This significantly streamlines the process by combining two steps into one.
-
Reductive Amination for N-Methylation: Reductive amination with formaldehyde is a classic and highly effective method for the methylation of primary and secondary amines. The reaction proceeds via the in-situ formation of an iminium ion, which is then reduced by catalytic hydrogenation. This method is generally clean and high-yielding.
Comparison with Alternative Synthetic Routes
Route 2: Asymmetric Synthesis via Biocatalysis
Biocatalytic methods offer the advantage of high enantioselectivity under mild reaction conditions. A plausible route to (S)-1-Methylpiperidine-3-carboxylic acid involves the asymmetric reduction of a ketone precursor followed by functional group manipulations.
Conceptual Workflow
Conceptual Workflow from the Chiral Pool.
Discussion:
-
Advantages: The stereochemistry is predetermined by the starting material, which can simplify the purification process as no chiral separation is required.
-
Disadvantages: Syntheses from the chiral pool often involve multiple steps, including protection and deprotection of functional groups, which can be laborious and lead to lower overall yields. The specific route from a chiral pool starting material to (S)-1-Methylpiperidine-3-carboxylic acid may not be as direct as other methods.
Summary and Recommendations
| Synthetic Route | Key Advantages | Key Disadvantages | Overall Recommendation |
| Chiral Resolution | High efficiency, operational simplicity, high enantioselectivity, fewer steps. | Relies on the successful crystallization of the desired diastereomer. | Highly Recommended for both lab-scale and potential scale-up due to its directness and high enantiopurity. |
| Asymmetric Biocatalysis | Excellent enantioselectivity, mild and green reaction conditions. | Multi-step process, potential cost and availability issues with enzymes. | Recommended for applications where green chemistry is a priority and the multi-step nature is acceptable. |
| Chiral Pool Synthesis | Pre-defined stereochemistry, no need for chiral resolution. | Often involves lengthy synthetic sequences and protection/deprotection steps, potentially low overall yield. | A viable option if a highly efficient and short route from a specific chiral pool starting material is established. |
For the production of (S)-1-Methylpiperidine-3-carboxylic acid, the chiral resolution of 3-piperidinecarboxamide followed by N-methylation presents a compelling and highly efficient strategy. The convergence of hydrolysis and resolution into a single step significantly shortens the synthetic sequence while delivering the product in high enantiomeric purity. While biocatalytic and chiral pool approaches offer their own merits, the directness and proven efficacy of the described resolution method make it a superior choice for researchers and drug development professionals seeking a reliable and scalable synthesis.
References
- . (URL not available)
- Piperidines ESI-revised3. The Royal Society of Chemistry. (URL not available)
- A kind of preparation method of (S)-nipecotic acid.
- Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
-
Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. PMC, NIH. ([Link])
-
Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. ResearchGate. ([Link])
-
A new asymmetric synthetic route to substituted piperidines. ResearchGate. ([Link])
- S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. (URL not available)
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. ([Link])
-
1-Methylpiperidine-3-carboxylic acid ethyl ester. NIST WebBook. ([Link])
-
1-Methylpiperidine-3-carboxylic acid ethyl ester. NIST WebBook. ([Link])
-
Ethyl (3S)-3-hydroxy-1-methylpiperidine-3-carboxylate. Chemspace. ([Link])
- It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. ([Link])
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. ([Link])
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. ([Link])
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Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. ([Link])
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. ([Link])
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A Senior Application Scientist's Guide to the Proper Disposal of (S)-1-Methylpiperidine-3-carboxylic acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (S)-1-Methylpiperidine-3-carboxylic acid. As drug development professionals, our responsibility extends beyond synthesis and analysis to the entire lifecycle of a chemical, ensuring that its disposal protects our colleagues, our facilities, and the environment. This guide is structured to provide not just a protocol, but the scientific rationale behind each critical step, ensuring a self-validating and trustworthy process.
Hazard Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the chemical's properties is paramount. (S)-1-Methylpiperidine-3-carboxylic acid is a heterocyclic compound containing both a carboxylic acid functional group and a tertiary amine within a piperidine ring. While a specific Safety Data Sheet (SDS) for this exact stereoisomer may not always be readily available, we must infer its potential hazards from analogous structures.
-
Piperidine Core: The piperidine scaffold is associated with compounds that can be flammable, corrosive, and toxic.[1][2][3][4]
-
N-Methylpiperidine Analogs: N-Methylpiperidine is classified as a highly flammable liquid that causes severe skin burns, eye damage, and is toxic upon inhalation.[2]
-
Carboxylic Acid Group: This group imparts acidic properties to the molecule.
-
Structural Analogs: Closely related compounds, such as 1-Methylpiperidine-4-carboxylic acid hydrochloride, are documented as causing skin, eye, and respiratory irritation.[5]
Hazard Summary Table
| Property | Assessment & Rationale |
| Physical State | Typically a solid at room temperature. |
| Potential Hazards | Skin/Eye Irritant: High likelihood based on data for analogous compounds.[5] Corrosive: Possible, given the acidic nature and properties of the piperidine core. Respiratory Irritant: Potential for irritation if handled as a fine powder.[5] |
| Regulatory Considerations | Must be managed as hazardous waste in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and any applicable state or local regulations.[6][7] |
Immediate Safety & Personal Protective Equipment (PPE)
Direct exposure is the primary risk during handling and disposal. Engineering controls (i.e., use of a chemical fume hood) and appropriate PPE are non-negotiable.
-
Chemical Fume Hood: Always handle the compound and its waste within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. The potential for irritation necessitates robust eye protection.[5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) suitable for handling organic acids. Always inspect gloves for tears or punctures before use.
-
Protective Clothing: A standard laboratory coat should be worn to protect against incidental skin contact.
Waste Collection, Segregation, and Containerization
The moment a chemical is designated for disposal, it becomes waste. Proper management from this point forward is a regulatory requirement.[8]
Step 1: Point-of-Generation Collection
Accumulate waste at or near the point of its generation in a designated container. This is a core principle of EPA's Satellite Accumulation Area (SAA) regulations, which are designed to keep waste under the control of laboratory personnel.[7]
Step 2: Segregation
Chemical incompatibility is a significant safety risk. (S)-1-Methylpiperidine-3-carboxylic acid waste must be segregated from:
-
Bases and Alkaline Materials: To prevent a potentially vigorous acid-base neutralization reaction.
-
Oxidizing Agents: To avoid unpredictable and potentially hazardous reactions.
-
Reactive Metals: To prevent reactions that could generate flammable hydrogen gas.
The causality here is critical: improper segregation can lead to exothermic reactions, container pressurization, or the generation of toxic fumes.
Step 3: Container Selection and Labeling
-
Container Choice: Use a chemically compatible, leak-proof container with a secure, screw-top lid. High-density polyethylene (HDPE) is an excellent choice. The container must be in good condition, free of cracks or residue on the outside.[7]
-
Mandatory Labeling: The EPA requires that all hazardous waste containers be clearly labeled to ensure proper handling and disposal.[6][8] The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "(S)-1-Methylpiperidine-3-carboxylic acid" .
-
A clear indication of the hazards. This can be achieved with appropriate GHS pictograms (e.g., for irritation/corrosion).
-
On-Site Neutralization Protocol (Conditional)
In some cases, rendering a chemical less hazardous at the source is a viable option. However, on-site treatment, including neutralization, is a regulated activity. This procedure must only be performed after receiving explicit approval and training from your institution's Environmental Health & Safety (EH&S) department. Many institutions have policies that allow for the neutralization of simple acid waste streams.[9][10]
Protocol: Neutralization of Aqueous Waste Solutions
This protocol applies only to dilute aqueous solutions of (S)-1-Methylpiperidine-3-carboxylic acid.
-
Preparation: Perform the entire procedure in a chemical fume hood. Ensure a calibrated pH meter or pH paper (with a range of 1-14) is available. Prepare a saturated solution of sodium bicarbonate or a 1 M solution of sodium hydroxide.
-
Dilution: If starting with a concentrated solution, first dilute it by slowly adding the acidic solution to a larger volume of cold water to reach a concentration below 10%.[10]
-
Neutralization: Place the waste container in a secondary containment vessel (e.g., a plastic tub) to contain any potential spills.
-
Slow Addition: While stirring the acidic solution, slowly and carefully add the weak base (sodium bicarbonate solution is preferred as it is less exothermic) dropwise.[11][12] You will observe effervescence (fizzing) as carbon dioxide is released.
-
Monitor pH: Periodically stop adding the base and check the pH of the solution. Continue adding the base until the fizzing stops and the pH is stable within a neutral range (typically between 6.0 and 8.0).[13]
-
Final Disposal of Neutralized Solution: Even after neutralization, the resulting salt solution must be disposed of as hazardous waste through your institution's official channels unless your EH&S department has explicitly approved sewer disposal for this specific, neutralized waste stream.
Disposal Workflow: From Benchtop to Final Pickup
The following diagram outlines the decision-making process for the proper management and disposal of (S)-1-Methylpiperidine-3-carboxylic acid waste.
Caption: Disposal workflow for (S)-1-Methylpiperidine-3-carboxylic acid.
Final Storage and Disposal
All containers of (S)-1-Methylpiperidine-3-carboxylic acid, whether neutralized or not, must be stored in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[6][14] This area should be clearly marked, provide secondary containment, and be located at or near the point of generation.
Do not move waste from one SAA to another.[8] When the container is full or you are finished generating this waste stream, contact your institution's EH&S department or follow established procedures to schedule a pickup by the contracted hazardous waste disposal vendor. They are equipped to transport and dispose of the material in compliance with all federal and state regulations.[15]
References
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- Laboratory Waste Management: The New Regul
- Regulations for Hazardous Waste Generated at Academic Labor
- How to Ensure Safe Chemical Waste Disposal in Labor
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Regulation of Labor
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- How to Neutralize Chemical Spills. Lab Manager.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
- Acid/Base Neutralization Procedure for Labor
- (S)
- Piperidine Safety D
- Piperidine Safety D
- N-Methylpiperidine Safety D
- Piperidine Hazard Summary. NJ Department of Health.
- Piperidine Safety D
- 1-(Toluene-4-sulfonyl)
- Piperidine Safety D
- 1-Methylpiperidine-4-carboxylic acid hydrochloride Safety D
- Piperidine Safety D
- N-Methylpiperidine Safety D
- 1-Methylpiperidin-4-ol Safety D
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